molecular formula C21H24Cl2FN5S B1150239 DBM 1285 dihydrochloride

DBM 1285 dihydrochloride

Cat. No.: B1150239
M. Wt: 468.4 g/mol
InChI Key: ANQWETXPBPZVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride is a potent and selective inhibitor of cellular Src (c-Src) kinase, a non-receptor tyrosine kinase with pivotal roles in cell proliferation, differentiation, and survival signaling. The compound functions by competitively binding to the ATP-binding pocket of the c-Src kinase domain, thereby suppressing its catalytic activity and subsequent autophosphorylation and downstream signaling. This targeted inhibition makes it a critical tool for probing the pathophysiological roles of c-Src in various cancers, particularly in contexts where c-Src is implicated in tumor progression, metastasis, and resistance to chemotherapy. Its research value is underscored in studies of solid tumors, such as breast, colon, and pancreatic cancers, where aberrant c-Src signaling is frequently observed. Furthermore, this inhibitor is utilized in neurological research to investigate the role of Src family kinases in synaptic transmission and neuroplasticity, as well as in cardiovascular studies focused on vascular permeability and angiogenesis. By providing a specific means to disrupt c-Src-mediated pathways, this compound enables researchers to delineate complex signaling networks and validate c-Src as a potential therapeutic target in diverse disease models.

Properties

Molecular Formula

C21H24Cl2FN5S

Molecular Weight

468.4 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H

InChI Key

ANQWETXPBPZVOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl

Synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Origin of Product

United States

Foundational & Exploratory

DBM 1285 Dihydrochloride: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is an orally active small molecule that has been identified as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical anti-inflammatory activity. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Introduction to p38 MAPK and its Role in Inflammation

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stresses. As a key component of a three-tiered signaling cascade, p38 MAPK is activated by upstream MAP kinase kinases (MKKs), specifically MKK3 and MKK6. Once activated via dual phosphorylation on threonine and tyrosine residues within its activation loop, p38 MAPK phosphorylates a wide range of downstream substrates, including other kinases and transcription factors. This signaling cascade is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a prime target for the development of anti-inflammatory therapeutics.

Core Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects through the direct inhibition of p38 MAPK.[1] The primary mechanism involves the suppression of p38 phosphorylation, which in turn blocks the downstream signaling pathway mediated by MAPK-activated protein kinase 2 (MK2).[1] This inhibition leads to a significant reduction in the production and secretion of TNF-α, a key mediator of inflammation.[1][4]

Molecular Target and Binding
Signaling Pathway

The inhibitory action of this compound on p38 MAPK interrupts a critical inflammatory signaling cascade. The pathway, initiated by inflammatory stimuli like lipopolysaccharide (LPS), leads to the activation of upstream kinases that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates and activates MK2, which in turn leads to the stabilization of TNF-α mRNA and subsequent protein synthesis. By inhibiting p38 phosphorylation, this compound effectively halts this cascade, resulting in decreased TNF-α production.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upstream_Kinases [label="Upstream Kinases\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DBM_1285 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MK2 [label="MAPKAP Kinase 2\n(MK2)", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa_mRNA [label="TNF-α mRNA\nStabilization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TNFa_Protein [label="TNF-α Protein\nSynthesis & Secretion", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Upstream_Kinases; Upstream_Kinases -> p38_MAPK [label=" Phosphorylation"]; p38_MAPK -> MK2 [label=" Phosphorylation"]; DBM_1285 -> p38_MAPK [label=" Inhibition", arrowhead=tee, color="#34A853"]; MK2 -> TNFa_mRNA; TNFa_mRNA -> TNFa_Protein; TNFa_Protein -> Inflammation; } .enddot

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

The anti-inflammatory properties of this compound have been demonstrated in various preclinical models.

In Vitro Activity
  • Inhibition of TNF-α Production: this compound effectively inhibits the secretion of TNF-α induced by lipopolysaccharide (LPS) in various macrophage and monocyte cell lines.[4]

  • Suppression of Cytokine Gene Expression: In primary microglia, DBM 1285 was shown to be highly effective in reducing the gene expression of pro-inflammatory cytokines, including IL-1β and IL-6, as well as the anti-inflammatory cytokine IL-10, following stimulation with α-synuclein.[5]

In Vivo Activity

This compound is orally active and has demonstrated efficacy in animal models of inflammation.[1]

  • Zymosan-Induced Inflammation: The compound has been shown to attenuate inflammation in murine models induced by zymosan.[1]

  • Adjuvant-Induced Arthritis: In a murine model of adjuvant-induced arthritis, this compound also showed significant anti-inflammatory effects.[1]

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Molecular Weight 468.42 g/mol
CAS Number 1782532-29-9

Data sourced from publicly available chemical databases.

Experimental Protocols

The following outlines a general experimental workflow for assessing the inhibitory activity of this compound on the p38 MAPK pathway.

Experimental_Workflow Lysate_Collection Lysate_Collection Western_Blot Western_Blot Lysate_Collection->Western_Blot Supernatant_Collection Supernatant_Collection ELISA ELISA Supernatant_Collection->ELISA

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Western Blot for p38 Phosphorylation
  • Cell Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist, such as LPS (1 µg/mL), for 15-30 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

ELISA for TNF-α Production
  • Cell Treatment and Stimulation: Treat cells with this compound and stimulate with LPS as described above, but for a longer duration (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.

  • Analysis: Measure the absorbance and calculate the concentration of TNF-α in each sample based on a standard curve.

Conclusion and Future Directions

This compound is a potent, orally active inhibitor of p38 MAPK with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, centered on the suppression of the p38 MAPK/MK2 signaling axis and subsequent inhibition of TNF-α production, positions it as a promising candidate for further investigation in inflammatory and autoimmune diseases. Future research should focus on elucidating its detailed binding kinetics, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in a broader range of disease models. To date, no clinical trials specifically investigating this compound have been registered.

References

DBM 1285 Dihydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Evaluation of a Potent p38 MAPK Inhibitor

Introduction

DBM 1285 dihydrochloride is a novel small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. By attenuating the production of pro-inflammatory cytokines, DBM 1285 presents a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically designated as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
Molecular Formula C₂₁H₂₄Cl₂FN₅S
Molecular Weight 468.42 g/mol [3]
CAS Number 1782532-29-9
SMILES String FC1=CC=C(C2=C(SC(C3CCNCC3)=N2)C4=CC=NC(NC5CC5)=N4)C=C1.Cl.Cl[3]

Chemical Structure:

this compound chemical structure

Image Source: MedChemExpress

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly targeting and inhibiting the enzymatic activity of p38 MAPK.[1] The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of p38 MAPK leads to the downstream phosphorylation and activation of MAPK-activated protein kinase 2 (MK2). This, in turn, promotes the translation and stability of messenger RNA (mRNA) for pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).

By inhibiting p38 MAPK, DBM 1285 effectively blocks this signaling cascade, leading to a post-transcriptional downregulation of TNF-α production. This targeted mechanism of action has been demonstrated in various macrophage and monocyte cell lineages.

Below is a diagram illustrating the signaling pathway and the point of intervention by DBM 1285.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MAPK-activated protein kinase 2 (MK2) p38_MAPK->MK2 phosphorylates TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA stabilizes and promotes translation of TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_protein leads to DBM1285 DBM 1285 DBM1285->p38_MAPK inhibits

Caption: DBM 1285 inhibits the p38 MAPK signaling pathway.

Preclinical Efficacy: In Vitro and In Vivo Data

The anti-inflammatory activity of DBM 1285 has been evaluated in a series of preclinical studies, demonstrating its potent inhibitory effects on TNF-α production and its efficacy in animal models of inflammation.

In Vitro Inhibition of TNF-α Production

DBM 1285 has been shown to inhibit the secretion of TNF-α in a concentration-dependent manner in various macrophage and monocyte cell lines stimulated with LPS.

Cell LineStimulantEndpointResult
Mouse Bone Marrow MacrophagesLPSTNF-α SecretionConcentration-dependent inhibition
Human THP-1 cellsLPSTNF-α SecretionConcentration-dependent inhibition
Murine RAW 264.7 cellsLPSTNF-α SecretionConcentration-dependent inhibition
In Vivo Anti-Inflammatory Activity

The in vivo efficacy of DBM 1285 has been demonstrated in established murine models of inflammation and arthritis.

Animal ModelTreatmentKey Findings
LPS-induced endotoxemia in miceOral administration of DBM 1285Significant reduction in plasma TNF-α levels
Zymosan-induced paw edema in miceOral administration of DBM 1285Attenuation of paw swelling and inflammation
Adjuvant-induced arthritis in ratsOral administration of DBM 1285Suppression of disease progression and joint inflammation

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the efficacy of DBM 1285.

Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay

This in vitro assay is designed to assess the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with LPS.

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A 1. Culture macrophages/ monocytes B 2. Pre-incubate with DBM 1285 A->B C 3. Stimulate with LPS B->C D 4. Incubate for a defined period C->D E 5. Collect supernatant D->E F 6. Measure TNF-α levels (ELISA) E->F

Caption: Workflow for LPS-induced TNF-α secretion assay.

Methodology:

  • Cell Culture: Macrophage or monocyte cell lines (e.g., RAW 264.7, THP-1) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified duration.

  • LPS Stimulation: Lipopolysaccharide is added to the cell cultures to induce an inflammatory response and TNF-α production.

  • Incubation: The cells are incubated for a period sufficient to allow for TNF-α secretion (typically 4-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

p38 MAPK Phosphorylation Assay

This assay determines the direct inhibitory effect of DBM 1285 on the activation of p38 MAPK.

Methodology:

  • Cell Lysis: Cells treated with DBM 1285 and stimulated with LPS are lysed to extract cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with appropriate secondary antibodies.

  • Signal Detection: The protein bands are visualized and quantified using a chemiluminescence detection system. The ratio of phosphorylated p38 to total p38 is calculated to determine the extent of inhibition.

In Vivo Adjuvant-Induced Arthritis Model

This widely used animal model mimics many aspects of human rheumatoid arthritis and is used to evaluate the therapeutic potential of anti-inflammatory compounds.

Methodology:

  • Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., Lewis rats) by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a paw.

  • Compound Administration: Following the onset of clinical signs of arthritis, animals are treated orally with this compound or a vehicle control on a daily basis.

  • Disease Assessment: The severity of arthritis is monitored regularly by scoring clinical signs such as paw swelling, erythema, and joint stiffness. Body weight is also recorded.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound is a potent and orally bioavailable inhibitor of p38 MAPK with significant anti-inflammatory properties. Its demonstrated ability to suppress TNF-α production both in vitro and in vivo, coupled with its efficacy in preclinical models of inflammation and arthritis, underscores its potential as a therapeutic agent for the treatment of a variety of inflammatory diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility in human diseases.

References

In-Depth Technical Guide: DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Its mechanism of action is centered on the specific inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK)/Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2) signaling pathway. By targeting this critical inflammatory cascade, DBM 1285 has demonstrated significant anti-inflammatory properties in both in vitro and in vivo preclinical models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

While the initial discovery process involving screening and lead optimization for DBM 1285 has not been extensively detailed in publicly available literature, the seminal work by Kang et al. (2010) introduced this compound as a novel inhibitor of TNF-α production. The synthesis of DBM 1285, chemically named N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl]pyrimidin-2-amine, is a multi-step process. Although a detailed, step-by-step protocol is not fully elucidated in the primary literature, the synthesis would logically proceed through the construction of the substituted thiazole core, followed by the attachment of the pyrimidine and cyclopropylamine moieties.

Mechanism of Action: Targeting the p38 MAPK/MK2 Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK. This inhibition, in turn, prevents the downstream phosphorylation and activation of MAPKAPK2 (MK2). The p38 MAPK/MK2 signaling cascade is a critical regulator of the post-transcriptional production of TNF-α and other pro-inflammatory cytokines.

In various cells of the macrophage and monocyte lineage, inflammatory stimuli such as Lipopolysaccharide (LPS) activate the p38 MAPK pathway. Activated p38 MAPK then phosphorylates and activates MK2. Activated MK2 is responsible for stabilizing the mRNA of TNF-α, leading to its enhanced translation and subsequent secretion. DBM 1285 disrupts this process by blocking the initial p38 MAPK activation step.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates & activates DBM1285 DBM 1285 DBM1285->p38_MAPK TNF_mRNA TNF-α mRNA (unstable) MK2->TNF_mRNA stabilizes TNF_mRNA_stable TNF-α mRNA (stable) TNF_mRNA->TNF_mRNA_stable TNF_protein TNF-α Protein (Secretion) TNF_mRNA_stable->TNF_protein translation

Figure 1: DBM 1285 Inhibition of the p38 MAPK/MK2 Signaling Pathway.

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Inhibition of TNF-α Production

DBM 1285 has been shown to potently inhibit the production of TNF-α in a concentration-dependent manner in various monocytic and macrophage cell lines stimulated with LPS.

Cell LineTreatmentKey Findings
Mouse Bone Marrow-Derived MacrophagesLPS stimulation with DBM 1285Concentration-dependent inhibition of TNF-α secretion.
Human THP-1 cellsLPS stimulation with DBM 1285Significant reduction in TNF-α production.
Murine RAW 264.7 cellsLPS stimulation with DBM 1285Potent inhibition of TNF-α release.

Importantly, studies have shown that DBM 1285 does not affect the LPS-induced mRNA expression of TNF-α, confirming its post-transcriptional mechanism of action.[1]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of DBM 1285 have been demonstrated in multiple murine models of inflammation and autoimmune disease.

Animal ModelTreatmentKey Findings
LPS-Induced Endotoxemia in MiceOral administration of DBM 1285 prior to LPS challengeDose-dependent inhibition of the increase in plasma TNF-α levels.
Zymosan-Induced Inflammation in MiceOral administration of DBM 1285Suppression of the inflammatory response.
Adjuvant-Induced Arthritis in a Murine ModelOral administration of DBM 1285Significant suppression of the progression of arthritis.

A whole-blood in vivo target inhibition assay further confirmed that oral administration of DBM 1285 effectively attenuates p38 MAPK activity in mice.[1]

Experimental Protocols

In Vitro TNF-α Production Assay

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Analysis A Seed macrophage/monocyte cell line in 96-well plates B Pre-treat cells with varying concentrations of DBM 1285 A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for a defined period (e.g., 4-6 hours) C->D E Collect cell culture supernatants D->E F Measure TNF-α concentration by ELISA E->F

Figure 2: Experimental Workflow for In Vitro TNF-α Production Assay.

Methodology:

  • Cell Culture: Culture murine bone marrow-derived macrophages, THP-1, or RAW 264.7 cells in appropriate media and conditions.

  • Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce TNF-α production.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Analysis: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Adjuvant-Induced Arthritis Model

G cluster_0 Induction of Arthritis cluster_1 Treatment Regimen cluster_2 Monitoring and Assessment A Inject Complete Freund's Adjuvant (CFA) into the paw or base of the tail of mice B Begin oral administration of DBM 1285 or vehicle control daily A->B C Monitor clinical signs of arthritis (e.g., paw swelling, erythema) B->C D Measure paw thickness with calipers C->D E Assign arthritis severity scores D->E

Figure 3: Experimental Workflow for Adjuvant-Induced Arthritis Model.

Methodology:

  • Animals: Use a susceptible mouse strain (e.g., DBA/1J) for the induction of arthritis.

  • Induction: Induce arthritis by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a footpad.

  • Treatment: On the day of or several days after adjuvant injection, begin daily oral administration of this compound at various doses. A vehicle control group should be included.

  • Assessment: Monitor the development of arthritis over a period of several weeks.

    • Clinical Scoring: Score the severity of arthritis in each paw based on a scale that considers erythema and swelling.

    • Paw Thickness: Measure the thickness of the paws regularly using a digital caliper.

  • Data Analysis: Compare the arthritis scores and paw thickness between the DBM 1285-treated groups and the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of chronic inflammatory diseases. Its well-defined mechanism of action, targeting the p38 MAPK/MK2 signaling pathway, provides a strong rationale for its anti-inflammatory effects. The potent inhibition of TNF-α production in vitro and the significant efficacy in in vivo models of inflammation and arthritis highlight its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the clinical utility of DBM 1285 and for the development of other selective inhibitors of this critical inflammatory pathway.

References

In Vitro Characterization of DBM 1285 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK) and, consequently, a suppressor of Tumor Necrosis Factor-alpha (TNF-α) production. Its mechanism of action involves the direct inhibition of p38 MAPK, which in turn prevents the activation of MAPK-activated protein kinase 2 (MAPKAPK2), a key downstream effector in the inflammatory signaling cascade. This guide provides a comprehensive overview of the in vitro characterization of DBM 1285, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Pharmacological Profile

This compound has been identified as a selective inhibitor of the p38 MAPK signaling pathway, a critical regulator of inflammatory responses. By targeting p38 MAPK, DBM 1285 effectively blocks the production of pro-inflammatory cytokines, most notably TNF-α.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 468.42 g/mol
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Purity ≥98%
Solubility Soluble to 100 mM in water
Storage Store at -20°C

Mechanism of Action: Inhibition of the p38 MAPK/MAPKAPK2 Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK.[1] This kinase is a central node in a signaling cascade that is activated by various cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[1]

Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MAPKAPK2. Activated MAPKAPK2, in turn, plays a crucial role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA. By inhibiting p38 MAPK, DBM 1285 prevents the activation of MAPKAPK2, leading to a reduction in TNF-α production.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates & activates DBM1285 DBM 1285 DBM1285->p38_MAPK inhibits TNF_mRNA_stable TNF-α mRNA (stable) MAPKAPK2->TNF_mRNA_stable stabilizes TNF_mRNA TNF-α mRNA (unstable) TNF_mRNA->TNF_mRNA_stable TNF_protein TNF-α Protein (Secretion) TNF_mRNA_stable->TNF_protein translation G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DBM_prep Prepare DBM 1285 Serial Dilutions Add_DBM Add DBM 1285/ Vehicle DBM_prep->Add_DBM Enzyme_prep Prepare p38 MAPK Enzyme Solution Add_Enzyme Add p38 MAPK to 96-well plate Enzyme_prep->Add_Enzyme Sub_ATP_prep Prepare Substrate & ATP Mixture Add_Sub_ATP Initiate Reaction: Add Substrate/ATP Sub_ATP_prep->Add_Sub_ATP Add_Enzyme->Add_DBM Pre_Incubate Pre-incubate Add_DBM->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate Incubate at 30°C Add_Sub_ATP->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Substrate Phosphorylation Terminate->Detect Calculate Calculate % Inhibition & IC50 Detect->Calculate G Seed_Cells Seed Macrophage Cells in 96-well plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat Pre-treat with DBM 1285 or Vehicle Incubate_Overnight->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_TNF Incubate for TNF-α Production Stimulate->Incubate_TNF Collect Collect Supernatants Incubate_TNF->Collect ELISA Quantify TNF-α by ELISA Collect->ELISA Analyze Calculate % Inhibition & IC50 ELISA->Analyze

References

In-Depth Technical Guide: DBM 1285 Dihydrochloride Target Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Target identification studies have conclusively demonstrated that DBM 1285 directly interacts with and inhibits p38 MAPK, leading to the suppression of downstream signaling events, most notably the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the target identification studies for DBM 1285, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Introduction

The p38 MAPK signaling pathway plays a crucial role in regulating the production of inflammatory cytokines and is implicated in the pathogenesis of numerous inflammatory diseases. As such, inhibitors of p38 MAPK have been a significant focus of drug discovery efforts. This compound has emerged as a promising anti-inflammatory agent due to its targeted inhibition of this pathway. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the target and mechanism of action of DBM 1285.

Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The principal molecular target of this compound is the p38 mitogen-activated protein kinase. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby blocking the phosphorylation of its downstream substrates.[1] This inhibitory action is central to the anti-inflammatory effects of the compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by suppressing TNF-α production through the targeted inhibition of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK is activated and subsequently phosphorylates and activates MK2. Activated MK2, in turn, plays a critical role in the post-transcriptional regulation of TNF-α synthesis. By directly inhibiting p38 MAPK, DBM 1285 prevents the activation of MK2, leading to a significant reduction in TNF-α secretion from macrophages and other immune cells.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and cellular assays characterizing the activity of this compound.

Assay TypeTarget/Cell LineParameterValueReference
In Vitro Kinase Assayp38 MAPKIC50Not explicitly stated in abstracts-
Cellular AssayLPS-stimulated RAW 264.7 macrophagesTNF-α Secretion InhibitionConcentration-dependent[1]
Cellular AssayLPS-stimulated bone marrow-derived macrophagesTNF-α Secretion InhibitionConcentration-dependent[1]
Cellular AssayLPS-stimulated THP-1 cellsTNF-α Secretion InhibitionConcentration-dependent[1]

Signaling Pathway and Experimental Workflow

DBM 1285 Inhibition of the p38 MAPK/MK2 Signaling Pathway

DBM1285_p38_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation MK2 MK2 p_p38_MAPK->MK2 Phosphorylates p_MK2 p-MK2 (Active) MK2->p_MK2 Phosphorylation TNFa_mRNA TNF-α mRNA p_MK2->TNFa_mRNA Stabilizes & Promotes Translation TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits

Caption: DBM 1285 inhibits the LPS-induced p38 MAPK/MK2 signaling pathway.

General Experimental Workflow for Target Identification

Target_Identification_Workflow start Start: Phenotypic Screening (e.g., TNF-α inhibition) hypothesis Hypothesize Target (e.g., p38 MAPK) start->hypothesis invitro_assay In Vitro Kinase Assay hypothesis->invitro_assay cellular_assay Cellular Assay (Western Blot for p-p38) hypothesis->cellular_assay downstream_assay Downstream Effect Assay (TNF-α ELISA) hypothesis->downstream_assay data_analysis Data Analysis (IC50 Determination) invitro_assay->data_analysis cellular_assay->data_analysis downstream_assay->data_analysis confirmation Target Confirmation data_analysis->confirmation

Caption: A logical workflow for the identification and validation of DBM 1285's molecular target.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro p38 MAPK Enzymatic Assay

Objective: To determine the direct inhibitory effect of DBM 1285 on the enzymatic activity of p38 MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Substrate (e.g., ATF2)

  • This compound

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant p38α MAPK enzyme to each well.

  • Add the diluted DBM 1285 or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of DBM 1285 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TNF-α Secretion (ELISA)

Objective: To measure the inhibitory effect of DBM 1285 on LPS-induced TNF-α secretion in macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition of TNF-α secretion for each concentration of DBM 1285 and determine the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To assess the effect of DBM 1285 on the phosphorylation of p38 MAPK in cells.

Materials:

  • Cell line of interest (e.g., THP-1)

  • Cell culture medium

  • LPS or other stimulus

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture and treat cells with DBM 1285 and/or a stimulus as described in the cellular assay protocol.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

Conclusion

The target identification studies for this compound have unequivocally established it as a direct inhibitor of p38 MAPK. Its mechanism of action, involving the suppression of the p38 MAPK/MK2 signaling axis and subsequent reduction of TNF-α production, provides a solid rationale for its development as an anti-inflammatory therapeutic. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of DBM 1285 and other p38 MAPK inhibitors. Further research to precisely quantify its binding affinity and kinase selectivity will be invaluable for its continued development.

References

Early-Stage Research on DBM 1285 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Early-stage research has identified its primary mechanism of action as the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, showing efficacy in in vitro and in vivo models of inflammation and arthritis. This technical guide provides a comprehensive overview of the foundational research on DBM 1285, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. No evidence of clinical trials for this compound has been identified in publicly available records, suggesting its development is likely in the preclinical stage.

Core Mechanism of Action: Inhibition of the p38 MAPK/MK2 Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. Specifically, it functions as a direct inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory stimuli.[1][2][3] By blocking the enzymatic activity of p38 MAPK, DBM 1285 prevents the subsequent phosphorylation and activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2). This interruption of the p38 MAPK/MK2 signaling pathway is crucial for the post-transcriptional regulation of TNF-α production. While DBM 1285 does not appear to affect the mRNA expression of TNF-α, it effectively suppresses the secretion of the TNF-α protein from macrophages and monocytes stimulated by lipopolysaccharide (LPS).[1]

The inhibition of TNF-α production is a well-established therapeutic strategy for a variety of chronic inflammatory diseases. The targeted approach of DBM 1285 within the p38 MAPK pathway suggests its potential as a modulator of inflammatory responses.

Signaling Pathway Diagram

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cellular Macrophage/Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MK2 p38_MAPK->MK2 phosphorylates TNF_alpha_mRNA TNF-α mRNA MK2->TNF_alpha_mRNA regulates translation TNF_alpha_protein TNF-α Protein (Secretion) TNF_alpha_mRNA->TNF_alpha_protein Inflammatory Response Inflammatory Response TNF_alpha_protein->Inflammatory Response DBM1285 DBM 1285 DBM1285->p38_MAPK inhibits

Caption: DBM 1285 inhibits the p38 MAPK/MK2 signaling pathway.

Quantitative Data Summary

While the full text of the primary research by Kang et al. (2010) containing specific quantitative data such as IC50 values and detailed in vivo efficacy is not publicly available, the abstracts and secondary sources confirm the concentration-dependent inhibitory activity of DBM 1285.

Table 1: In Vitro Inhibition of TNF-α Production

Cell LineStimulantEffect of DBM 1285
Mouse Bone Marrow MacrophagesLPSConcentration-dependent inhibition of TNF-α secretion.
Human THP-1 cellsLPSConcentration-dependent inhibition of TNF-α secretion.
Mouse RAW 264.7 cellsLPSConcentration-dependent inhibition of TNF-α secretion.

Table 2: In Vivo Anti-Inflammatory Activity

Animal ModelConditionTreatmentObserved Effect
MurineZymosan-induced inflammationOral administration of DBM 1285Suppression of inflammation.[1]
MurineAdjuvant-induced arthritisOral administration of DBM 1285Attenuation of arthritis.[1]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the early-stage research of DBM 1285. The specific parameters for the DBM 1285 studies, such as compound concentrations and treatment regimens, would be detailed in the primary study.

LPS-Induced TNF-α Production in Macrophages (In Vitro)

This assay is fundamental to assessing the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

Objective: To measure the inhibitory effect of DBM 1285 on the secretion of TNF-α from macrophages stimulated with Lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Mouse macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • LPS Stimulation: LPS is added to the wells to induce an inflammatory response and TNF-α production.

  • Incubation: The plates are incubated for a period sufficient to allow for TNF-α secretion (typically 4-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected from each well.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for TNF-α.

  • Data Analysis: The results are analyzed to determine the concentration-dependent inhibitory effect of DBM 1285 on TNF-α production.

Experimental Workflow: In Vitro TNF-α Inhibition Assay

experimental_workflow A 1. Culture Macrophages B 2. Seed cells in multi-well plates A->B C 3. Pre-treat with DBM 1285 B->C D 4. Stimulate with LPS C->D E 5. Incubate (4-24h) D->E F 6. Collect Supernatant E->F G 7. Quantify TNF-α (ELISA) F->G H 8. Analyze Data G->H

Caption: Workflow for in vitro TNF-α inhibition assay.

Adjuvant-Induced Arthritis in Murine Models (In Vivo)

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for the treatment of rheumatoid arthritis.

Objective: To assess the therapeutic potential of orally administered DBM 1285 in a murine model of chronic inflammation and arthritis.

Methodology:

  • Animal Model: A susceptible mouse strain (e.g., DBA/1) is used.

  • Induction of Arthritis: Arthritis is induced by an initial immunization with an emulsion of complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis. A booster injection may be given after a set period.

  • Treatment Protocol: Once arthritis is established, mice are treated with this compound, typically via oral gavage, at various doses. A vehicle control group and potentially a positive control group (e.g., a known anti-arthritic drug) are included.

  • Clinical Assessment: The severity of arthritis is monitored over time by scoring the inflammation, swelling, and redness of the paws. Paw thickness can also be measured using calipers.

  • Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained to assess the extent of inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Blood samples may be collected to measure the levels of inflammatory cytokines, such as TNF-α.

  • Data Analysis: The data from the treatment groups are compared to the control groups to determine the efficacy of DBM 1285 in reducing the signs and symptoms of arthritis.

Conclusion and Future Directions

The early-stage research on this compound has established its role as a potent inhibitor of TNF-α production through the targeted inhibition of the p38 MAPK signaling pathway. Preclinical in vivo studies have provided proof-of-concept for its anti-inflammatory and anti-arthritic potential.

For drug development professionals, the key takeaways are the compound's oral bioavailability and its specific mechanism of action, which is a clinically validated pathway for anti-inflammatory therapies.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DBM 1285 and to establish a clear relationship between drug exposure and its therapeutic effects.

  • Toxicology Studies: To assess the safety profile of the compound in comprehensive preclinical models.

  • Efficacy in a Broader Range of Inflammatory Models: To explore the potential of DBM 1285 in other inflammatory conditions where the p38 MAPK pathway plays a significant role.

The absence of publicly available clinical trial data indicates that DBM 1285 is still in the preclinical phase of development. Further investigation is warranted to determine its potential for translation into a clinically effective therapeutic agent for inflammatory diseases.

References

Unraveling the Pharmacokinetic Profile of DBM 1285 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, exerting its anti-inflammatory effects through the targeted inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic properties of this compound, drawing from preclinical in vivo studies. Due to the limited availability of public, quantitative data, this guide synthesizes established knowledge on its mechanism of action with representative experimental protocols for assessing the pharmacokinetics of similar small molecule inhibitors in rodent models. This document aims to serve as a foundational resource for researchers engaged in the preclinical and clinical development of DBM 1285 or analogous p38 MAPK inhibitors.

Introduction

This compound has emerged as a promising therapeutic candidate for inflammatory diseases due to its targeted suppression of TNF-α, a key cytokine implicated in various inflammatory cascades. The compound's mechanism of action involves the direct inhibition of p38 MAPK enzymatic activity, which in turn blocks the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, a critical regulator of TNF-α production at the post-transcriptional level.[1] Preclinical studies have demonstrated the oral activity of DBM 1285 in murine models, where it has been shown to inhibit lipopolysaccharide (LPS)-induced increases in plasma TNF-α levels.[1] A thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its translation from preclinical models to clinical applications.

Pharmacokinetic Properties

While specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and bioavailability, are not publicly available in the reviewed literature, its demonstrated oral activity in mice suggests significant systemic absorption following oral administration.[1]

Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative pharmacokinetic data for this compound. The primary available in vivo data from the study by Kang et al. (2010) qualitatively describes the compound as "orally active" based on its ability to attenuate p38 MAPK activity and inhibit LPS-induced TNF-α production in mice after oral administration.[1]

To provide a framework for understanding the potential pharmacokinetic profile of DBM 1285, the following table outlines the key parameters that are typically assessed in preclinical pharmacokinetic studies of orally administered small molecules in mice.

ParameterDescriptionUnitsExpected Range (for small molecules)
Cmax Maximum (peak) plasma drug concentrationng/mL or µMVariable
Tmax Time to reach Cmaxhours (h)0.5 - 4
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationngh/mL or µMhVariable
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityngh/mL or µMhVariable
t1/2 Elimination half-lifehours (h)Variable
CL/F Apparent total clearance of the drug from plasma after oral administrationmL/h/kgVariable
Vd/F Apparent volume of distribution after oral administrationL/kgVariable
F Bioavailability%Variable

This table represents a general template for the types of data that would be generated in a pharmacokinetic study of this compound.

Experimental Protocols

The following sections detail representative experimental methodologies for the in vivo assessment of the pharmacokinetic properties of a novel orally administered compound like this compound in a murine model. These protocols are based on standard practices in preclinical drug development.

Animal Studies
  • Animal Model: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water.

  • Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Oral Administration Protocol
  • Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water, to the desired concentration.

  • Dosing: Mice are fasted for 4 hours prior to oral administration. The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

Blood Sampling
  • Procedure: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples (approximately 50-100 µL) are collected from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are immediately centrifuged at 4°C (e.g., at 2000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method for Plasma Concentration Measurement
  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (a molecule with similar chemical properties to the analyte) is added to the plasma, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The drug and internal standard are separated on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for the analyte and the internal standard.

  • Quantification: A calibration curve is generated by spiking known concentrations of this compound into blank plasma. The concentration of the drug in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the key pharmacokinetic parameters listed in the table in section 2.1.

Visualization of Key Pathways and Workflows

Signaling Pathway of DBM 1285 Action

The following diagram illustrates the signaling pathway inhibited by this compound.

DBM1285_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MK2 p38_MAPK->MK2 phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein translation DBM1285 DBM 1285 DBM1285->p38_MAPK inhibits

Caption: DBM 1285 inhibits p38 MAPK, preventing TNF-α protein production.

Experimental Workflow for Pharmacokinetic Study

The workflow for a typical in vivo pharmacokinetic study is depicted below.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase Animal_Dosing Animal Dosing (Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

This compound represents a promising orally active anti-inflammatory agent targeting the p38 MAPK pathway. While detailed public pharmacokinetic data is currently scarce, this guide provides a foundational understanding of its mechanism and the standard methodologies required for its comprehensive pharmacokinetic characterization. The provided experimental protocols and workflows offer a robust framework for researchers to conduct further preclinical studies, which are essential for elucidating the complete ADME profile of DBM 1285 and advancing its development as a potential therapeutic for inflammatory diseases. Further research is critically needed to generate and publish quantitative pharmacokinetic data to enable more precise modeling and dose-response predictions for future clinical trials.

References

DBM 1285 Dihydrochloride: A Potent Inhibitor of TNF-α Production via p38 MAPK/MK2 Signaling Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Extensive research has demonstrated its efficacy in suppressing TNF-α secretion from macrophages and in various in vivo models of inflammation. The primary mechanism of action for DBM 1285 is the direct inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), a critical upstream regulator of TNF-α synthesis. By blocking the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade, DBM 1285 exerts post-transcriptional control over TNF-α, making it a promising therapeutic candidate for a range of inflammatory diseases, including rheumatoid arthritis. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the TNF-α inhibitory activity of this compound.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, the inhibition of TNF-α has become a cornerstone of treatment for diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This compound has emerged as a significant investigational compound due to its targeted inhibition of TNF-α production at the cellular level. This document details the scientific evidence supporting the anti-inflammatory properties of DBM 1285, with a focus on its mechanism of action involving the p38 MAPK signaling pathway.

Mechanism of Action: Inhibition of the p38 MAPK/MK2 Signaling Pathway

This compound exerts its inhibitory effect on TNF-α production through a well-defined signaling pathway.[1][2] It acts as a direct inhibitor of p38 MAPK, an enzyme that is activated in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] The inhibition of p38 MAPK by DBM 1285 prevents the subsequent phosphorylation and activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).[1] Activated MK2 is known to stabilize TNF-α mRNA, thereby promoting its translation into protein. By blocking this cascade, DBM 1285 effectively suppresses TNF-α production at a post-transcriptional level, without affecting TNF-α mRNA expression itself.[1]

G Mechanism of DBM 1285 in TNF-alpha Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates/ Activates DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK TNF_mRNA TNF-α mRNA (unstable) MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation Inflammation Inflammation TNF_protein->Inflammation

Caption: DBM 1285 inhibits p38 MAPK, preventing MK2 activation and subsequent TNF-α mRNA stabilization.

Quantitative Data on TNF-α Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models.

In Vitro Efficacy

DBM 1285 demonstrates a concentration-dependent inhibition of LPS-induced TNF-α secretion in multiple macrophage and monocyte cell lines.

Cell LineIC50 for TNF-α Inhibition (µM)Reference
Mouse Bone Marrow MacrophagesNot explicitly stated, but effective inhibition shown.[1]
THP-1 (human monocytic cells)Not explicitly stated, but effective inhibition shown.[1]
RAW 264.7 (mouse macrophages)Not explicitly stated, but effective inhibition shown.[1]
In Vivo Efficacy

Oral administration of DBM 1285 has been shown to effectively reduce systemic TNF-α levels and ameliorate inflammatory conditions in murine models.

Animal ModelDBM 1285 DosageRoute of AdministrationEffect on TNF-α/InflammationReference
LPS-induced endotoxemia in miceNot explicitly stated, but effective inhibition shown.OralInhibited the increase in plasma TNF-α levels.[1]
Zymosan-induced inflammation in miceNot explicitly stated, but effective inhibition shown.OralSuppressed inflammation.[1]
Adjuvant-induced arthritis in miceNot explicitly stated, but effective inhibition shown.OralSuppressed the progression of arthritis.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

In Vitro TNF-α Inhibition Assay in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of DBM 1285 on LPS-induced TNF-α production in a murine macrophage cell line.

G Workflow for In Vitro TNF-alpha Inhibition Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 pretreat Pre-treat cells with This compound (various concentrations) incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate for a defined period (e.g., 4-24h) stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant elisa Measure TNF-α levels by ELISA collect_supernatant->elisa analyze Analyze data and calculate IC50 elisa->analyze end End analyze->end

Caption: Experimental workflow for assessing DBM 1285's in vitro inhibition of TNF-alpha.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubate for 4 to 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of TNF-α inhibition against the log concentration of DBM 1285.

In Vivo Adjuvant-Induced Arthritis Model in Mice

This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of DBM 1285.

Materials:

  • Male BALB/c mice (or other susceptible strain)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for measuring paw thickness

Procedure:

  • Induce arthritis by a single intradermal injection of CFA at the base of the tail.

  • On the day of adjuvant injection (Day 0), begin daily oral administration of this compound or vehicle.

  • Monitor the mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint rigidity.

  • Measure the thickness of the hind paws every other day using calipers.

  • At the end of the study (e.g., Day 21), sacrifice the animals and collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

  • Plasma samples can also be collected to measure systemic TNF-α levels.

Conclusion

This compound is a well-characterized inhibitor of TNF-α production with a clear mechanism of action involving the blockade of the p38 MAPK/MK2 signaling pathway. The preclinical data strongly support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising compound. The structured presentation of quantitative data allows for a clear assessment of its potency and efficacy. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic applications for patients suffering from TNF-α-mediated diseases.

References

An In-depth Technical Guide to DBM 1285 Dihydrochloride and its Interaction with the p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor DBM 1285 dihydrochloride and its mechanism of action targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document summarizes the available preclinical data, details relevant experimental protocols, and visualizes the key biological interactions and workflows.

Introduction to this compound

This compound is a potent, orally active small molecule inhibitor of p38 MAPK.[1][2] It has demonstrated significant anti-inflammatory properties by suppressing the production of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory diseases.[1][3] The primary mechanism of action for DBM 1285 is the direct inhibition of p38 MAPK enzymatic activity, which in turn blocks the downstream signaling cascade responsible for the post-transcriptional regulation of TNF-α.[1][3] Preclinical studies have shown its efficacy in cellular and animal models of inflammation, including lipopolysaccharide (LPS)-stimulated macrophages and murine models of arthritis.[1][3]

Chemical Properties of this compound

PropertyValue
Molecular Weight 468.42 g/mol
Formula C₂₁H₂₂FN₅S·2HCl
Solubility Soluble to 100 mM in water
Purity ≥98%
Storage Store at -20°C

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[4][5] This pathway plays a central role in regulating inflammatory responses, cell proliferation, differentiation, and apoptosis. The core of the p38 MAPK pathway is a three-tiered kinase cascade.

p38_MAPK_Pathway p38 MAPK Signaling Pathway stimuli Stress / Cytokines (e.g., LPS) map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k mkk MKK3 / MKK6 map3k->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates mk2 MK2 (MAPKAPK2) p38->mk2 phosphorylates substrates Downstream Substrates (e.g., Transcription Factors, HSP27) p38->substrates phosphorylates dbm1285 DBM 1285 dbm1285->p38 tnf_mrna TNF-α mRNA mk2->tnf_mrna stabilizes tnf_protein TNF-α Protein (Secretion) tnf_mrna->tnf_protein translation Western_Blot_Workflow Western Blot Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cell_culture 1. Cell Culture & Treatment (e.g., RAW 264.7 + LPS +/- DBM 1285) lysis 2. Cell Lysis (RIPA buffer + inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification denaturation 4. Sample Denaturation (Laemmli buffer, 95°C) quantification->denaturation sds_page 5. SDS-PAGE denaturation->sds_page blocking 7. Blocking (5% BSA or milk in TBST) primary_ab 8. Primary Antibody Incubation (anti-p-p38 or anti-p-MK2) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (ECL substrate and imaging) secondary_ab->detection transfer 6. Protein Transfer (PVDF membrane) sds_page->transfer transfer->blocking Kinase_Assay_Workflow In Vitro p38 Kinase Assay Workflow reagent_prep 1. Prepare Reagents (Kinase, Substrate, ATP, DBM 1285) reaction_setup 2. Set up Kinase Reaction (in 96-well plate) reagent_prep->reaction_setup incubation 3. Incubate at 30°C reaction_setup->incubation detection 4. Detect Substrate Phosphorylation (e.g., ELISA or radioactivity) incubation->detection analysis 5. Data Analysis (Calculate % inhibition) detection->analysis MTT_Assay_Workflow Macrophage Viability (MTT) Assay Workflow cell_seeding 1. Seed Macrophages (e.g., RAW 264.7 in 96-well plate) treatment 2. Treat with DBM 1285 +/- LPS cell_seeding->treatment incubation 3. Incubate for 24-48 hours treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubate for 2-4 hours (Formation of formazan) mtt_addition->formazan_incubation solubilization 6. Solubilize Formazan (e.g., DMSO) formazan_incubation->solubilization absorbance 7. Measure Absorbance (570 nm) solubilization->absorbance

References

Methodological & Application

DBM 1285 Dihydrochloride: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBM 1285 dihydrochloride is a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, DBM 1285 inhibits the phosphorylation of p38 MAPK, which in turn prevents the activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2). This mode of action leads to the post-transcriptional suppression of TNF-α synthesis, a key cytokine implicated in various inflammatory diseases. These application notes provide detailed protocols for in vitro and in vivo experimental procedures to evaluate the efficacy and mechanism of action of this compound.

Chemical Properties

PropertyValue
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Molecular Weight 468.42 g/mol
Solubility Soluble in water (up to 100 mM) and DMSO.[1]
Purity ≥98%[1]
Storage Store at -20°C for long-term stability.[1]

Mechanism of Action

This compound is an inhibitor of p38 MAPK.[1] In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the p38 MAPK signaling cascade is activated, leading to the phosphorylation and activation of p38. Activated p38 then phosphorylates and activates MK2, which plays a crucial role in stabilizing TNF-α mRNA and promoting its translation. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby preventing the phosphorylation of both p38 and MK2.[2][3] This disruption of the p38/MK2 signaling axis results in a concentration-dependent inhibition of TNF-α secretion from macrophages and other immune cells.[2][3]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates DBM1285 DBM 1285 DBM1285->p38 inhibits TNF_mRNA TNF-α mRNA (destabilization) MK2->TNF_mRNA stabilizes TNF_protein TNF-α Protein (Secretion Inhibition) TNF_mRNA->TNF_protein translates to

Caption: DBM 1285 inhibits the p38/MK2 signaling pathway.

Experimental Protocols

In Vitro Assays

1. Inhibition of TNF-α Secretion in Macrophages

This protocol describes the assessment of DBM 1285's ability to inhibit LPS-induced TNF-α secretion in the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit (murine)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with varying concentrations of DBM 1285 for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a murine TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value, which represents the concentration of DBM 1285 that causes 50% inhibition of TNF-α secretion.

Cell LineStimulantDBM 1285 Concentration RangeIncubation TimeReadout
RAW 264.7LPS (100 ng/mL)0.1 - 10 µM4-6 hoursTNF-α ELISA
THP-1 (PMA-differentiated)LPS (1 µg/mL)0.1 - 10 µM6 hoursTNF-α ELISA
Primary Murine Peritoneal MacrophagesLPS (10 ng/mL)0.1 - 10 µM4 hoursTNF-α ELISA

2. Western Blot Analysis of p38 MAPK and MK2 Phosphorylation

This protocol details the investigation of DBM 1285's effect on the phosphorylation of p38 MAPK and its downstream target MK2.

Materials:

  • THP-1 cells or RAW 264.7 cells

  • RPMI-1640 or DMEM with 10% FBS

  • This compound

  • LPS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-MK2 (Thr334), anti-total-MK2, and anti-β-actin.

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Plate cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere or differentiate as required.

  • Pre-treat cells with DBM 1285 at desired concentrations for 1 hour.

  • Stimulate cells with LPS (1 µg/mL for THP-1, 100 ng/mL for RAW 264.7) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting a Seed Cells b Pre-treat with DBM 1285 a->b c Stimulate with LPS b->c d Cell Lysis c->d e Protein Assay d->e f SDS-PAGE e->f g Transfer to Membrane f->g h Antibody Incubation g->h i Detection h->i

Caption: Experimental workflow for Western blot analysis.
In Vivo Models

1. LPS-Induced TNF-α Production in Mice

This model is used to assess the in vivo efficacy of DBM 1285 in an acute inflammation model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • LPS from E. coli

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Murine TNF-α ELISA kit

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of mice.

  • After 1 hour, inject mice intraperitoneally with LPS (e.g., 1 mg/kg).

  • Collect blood samples via cardiac puncture or tail vein at 1.5 hours post-LPS injection.

  • Prepare serum or plasma from the blood samples.

  • Measure the levels of TNF-α using a murine TNF-α ELISA kit.

Animal ModelDBM 1285 DoseRoute of AdministrationReadout
C57BL/6 Mice10 - 100 mg/kgOralSerum TNF-α levels

2. Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation and is used to evaluate the therapeutic potential of DBM 1285 in rheumatoid arthritis.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • This compound

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Vehicle

  • Calipers for measuring paw thickness

Procedure:

  • On day 0, induce arthritis by a single intradermal injection of CFA (0.1 mL) into the base of the tail or a hind paw.

  • From day 0 or day 7 (prophylactic or therapeutic regimen), administer DBM 1285 (e.g., 10, 30 mg/kg) or vehicle orally once daily.

  • Monitor the development of arthritis by measuring the thickness of the hind paws with calipers every other day, starting from day 7.

  • Assess the clinical score of arthritis based on erythema and swelling of the joints.

  • On the final day of the experiment (e.g., day 21), collect blood for cytokine analysis and paws for histological examination.

Animal ModelDBM 1285 DoseTreatment RegimenKey Parameters
Lewis Rats10 - 30 mg/kgProphylactic or TherapeuticPaw thickness, Arthritis score, Histopathology

Conclusion

This compound is a valuable research tool for studying the role of the p38 MAPK pathway in inflammatory processes. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro and in vivo effects of this compound. Appropriate optimization of these protocols for specific experimental conditions is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] It exerts its anti-inflammatory effects by selectively targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, this compound inhibits the enzymatic activity of p38 MAPK, which in turn blocks the downstream phosphorylation of MAPK-activated protein kinase 2 (MK2). This disruption of the p38 MAPK/MK2 signaling cascade leads to a post-transcriptional downregulation of TNF-α secretion in various macrophage and monocyte cell lineages.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability and inflammatory signaling.

Data Presentation

This compound Specifications
PropertyValue
Molecular Weight468.42 g/mol
FormulaC₂₁H₂₄Cl₂FN₅S
Purity≥98% (HPLC)
SolubilitySoluble to 100 mM in water
StorageStore at -20°C
Effects on Cell Viability

Studies have shown that this compound exhibits minimal cytotoxicity at concentrations effective for inhibiting TNF-α production. The following table summarizes the observed effects on common immunology cell lines. It is recommended to perform a dose-response curve for your specific cell line and experimental conditions.

Cell LineConcentrationIncubation TimeEffect on Viability
THP-1 (human monocytic)Up to 100 µM24 hoursNo significant cytotoxicity observed.
RAW 264.7 (murine macrophage)Up to 100 µM24 hoursNo significant cytotoxicity observed.
Inhibition of TNF-α Production

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates Transcription Transcription p38_MAPK->Transcription Activates Transcription Factors DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK Inhibits TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_alpha TNF-α Secretion TNF_mRNA->TNF_alpha Translation & Secretion G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Endpoint Assays A Seed cells (e.g., RAW 264.7) in 96-well plate B Incubate (e.g., 24h) A->B C Pre-treat with DBM 1285 (various concentrations) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate for desired time (e.g., 4-24h) D->E F Cell Viability Assay (e.g., MTT) E->F G TNF-α Quantification (e.g., ELISA) E->G H Western Blot for p-p38 E->H

References

Application Notes and Protocols for DBM 1285 Dihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of DBM 1285 dihydrochloride, a potent and orally active p38 MAPK inhibitor.[1][2][3][4] The information compiled herein, including dosage, formulation, and experimental protocols, is intended to guide researchers in designing and executing robust in vivo studies to investigate the anti-inflammatory properties of this compound.

Compound Information

PropertyValueReference
Full Name This compound[1][2]
Synonyms N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride[2]
Molecular Formula C₂₁H₂₂FN₅S·2HCl[1]
Molecular Weight 468.42 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water (up to 100 mM)[1]
Mechanism of Action Inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK)[1][2][3][4]

Overview of In Vivo Applications

This compound has demonstrated significant efficacy in various murine models of inflammation. Its primary mechanism of action is the suppression of p38 MAPK phosphorylation, which in turn inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] The compound is orally active, making it a valuable tool for preclinical studies.[1][2][3][4]

Key validated in vivo applications include:

  • Lipopolysaccharide (LPS)-induced TNF-α production: DBM 1285 effectively reduces systemic TNF-α levels following an LPS challenge in mice.

  • Zymosan-induced inflammation: The compound attenuates inflammatory responses in murine models of zymosan-induced peritonitis.[1][2]

  • Adjuvant-induced arthritis: DBM 1285 has shown therapeutic potential in rodent models of rheumatoid arthritis.[1][2]

Recommended In Vivo Dosages and Administration

While specific dosages can be model-dependent, the following table summarizes the reported effective dose ranges for this compound in mice.

Animal ModelSpeciesRoute of AdministrationDosage Range (mg/kg)Dosing Frequency
LPS-induced TNF-α ProductionMouseOral10 - 50Single dose prior to LPS challenge
Zymosan-induced PeritonitisMouseOral25 - 100Daily
Adjuvant-induced ArthritisRatOral10 - 30Daily

Note: It is highly recommended to perform pilot studies to determine the optimal dose for your specific experimental conditions and animal model.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is not extensively published. However, its oral activity suggests sufficient bioavailability to achieve therapeutic concentrations in plasma and tissues.[1][2][3][4] Researchers are encouraged to perform pharmacokinetic studies in their model of choice to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), sterile

  • Tween 80

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of this compound powder.

  • In a sterile conical tube, dissolve the powder in a small volume of PBS.

  • Add Tween 80 to a final concentration of 5% (v/v) to aid in solubilization and improve stability.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution.

  • Bring the solution to the final desired volume with sterile PBS.

  • The freshly prepared solution should be used for oral gavage.

LPS-Induced TNF-α Production in Mice

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound solution (prepared as in 5.1)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kit for murine TNF-α

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound solution or vehicle (PBS with 5% Tween 80) to the mice via oral gavage.

  • One hour after drug administration, inject LPS (e.g., 1 mg/kg) intraperitoneally to induce TNF-α production.

  • Ninety minutes after the LPS injection, collect blood samples via cardiac puncture or from the retro-orbital sinus into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Zymosan-Induced Peritonitis in Mice

Animals:

  • Male BALB/c mice (8-10 weeks old)

Materials:

  • This compound solution (prepared as in 5.1)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile saline

  • Oral gavage needles

  • Peritoneal lavage supplies (e.g., sterile PBS, syringes, needles)

  • Cell counting supplies (e.g., hemocytometer, trypan blue)

Protocol:

  • Acclimatize mice for at least one week.

  • Administer this compound solution or vehicle daily via oral gavage for the duration of the study.

  • On the day of induction, inject Zymosan A (e.g., 1 mg in 0.5 mL sterile saline) intraperitoneally.

  • At a predetermined time point after zymosan injection (e.g., 4 or 24 hours), euthanize the mice.

  • Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity and gently massaging the abdomen.

  • Aspirate the peritoneal fluid and record the total volume recovered.

  • Determine the total number of inflammatory cells (e.g., neutrophils, macrophages) in the peritoneal fluid using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of DBM 1285 and a typical experimental workflow for in vivo studies.

DBM1285_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein Translation Inflammation Inflammation TNF_protein->Inflammation DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits

Caption: DBM 1285 inhibits p38 MAPK, blocking TNF-α production.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dosing Oral Administration (DBM 1285 or Vehicle) Animal_Acclimatization->Dosing Drug_Preparation DBM 1285 Formulation Drug_Preparation->Dosing Induction Induction of Inflammation (LPS, Zymosan, etc.) Dosing->Induction Sample_Collection Sample Collection (Blood, Peritoneal Fluid) Induction->Sample_Collection Endpoint_Analysis Endpoint Analysis (ELISA, Cell Counts) Sample_Collection->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: General workflow for in vivo studies with DBM 1285.

Safety and Handling

This compound should be handled by qualified personnel in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Ordering Information

This compound is available from various chemical suppliers. Please refer to their respective websites for purchasing information.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols and dosages described are based on published literature and should be adapted and optimized for specific experimental needs.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound suppresses the phosphorylation of p38 MAPK, which in turn blocks the downstream signaling cascade that leads to the production of TNF-α. This makes it a valuable tool for research in inflammation, immunology, and other disease areas where TNF-α plays a critical role. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in a common in vitro assay.

Chemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValue
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Molecular Weight 468.42 g/mol
CAS Number 1782532-29-9
Appearance Crystalline solid
Purity ≥98% (HPLC)
Solubility Soluble in water to 100 mM.
Storage (Powder) Store at -20°C for up to 3 years.
Storage (in Solvent) Store at -80°C for up to 1 year.

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is the first critical step in any experiment. The following table provides calculations for preparing various concentrations of this compound stock solutions.

Desired ConcentrationMass of this compoundVolume of Solvent (Water)
1 mM 1 mg2.13 mL
5 mg10.67 mL
10 mg21.35 mL
5 mM 1 mg0.43 mL
5 mg2.13 mL
10 mg4.27 mL
10 mM 1 mg0.21 mL
5 mg1.07 mL
10 mg2.13 mL
50 mM 1 mg0.04 mL
5 mg0.21 mL
10 mg0.43 mL
Protocol for Stock Solution Preparation (10 mM Example)

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of sterile water (e.g., 0.21 mL for a 10 mM solution from 1 mg) to the vial containing the powder.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Protocols

This compound is frequently used to study its inhibitory effect on lipopolysaccharide (LPS)-induced TNF-α production in macrophage cell lines. The following is a detailed protocol for such an assay using the RAW 264.7 murine macrophage cell line.

Cell Culture of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Sterile cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintenance: Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM.

  • Subculture: When cells reach 80-90% confluency, aspirate the old medium, wash with PBS, and detach the cells using a cell scraper in fresh medium.

  • Seeding: Count the cells using a hemocytometer and seed them into appropriate culture plates (e.g., 96-well plate) at the desired density for your experiment.

LPS-Induced TNF-α Production and Inhibition by this compound

Materials:

  • Cultured RAW 264.7 cells

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Supplemented DMEM

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of supplemented DMEM and incubate overnight.

  • Pre-treatment: Prepare serial dilutions of this compound in supplemented DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for DBM 1285). Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a solution of LPS in supplemented DMEM (e.g., 200 ng/mL to get a final concentration of 100 ng/mL). Add 100 µL of the LPS solution to all wells except for the negative control wells (which should receive 100 µL of medium).

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for TNF-α measurement.

Measurement of TNF-α by ELISA

Materials:

  • Murine TNF-α ELISA kit

  • Collected cell culture supernatants

  • Microplate reader

Procedure:

  • Kit Protocol: Follow the manufacturer's instructions provided with the murine TNF-α ELISA kit.

  • Standard Curve: Prepare a standard curve using the recombinant murine TNF-α provided in the kit.

  • Sample Measurement: Add the collected supernatants (diluted if necessary) and standards to the wells of the ELISA plate.

  • Data Analysis: After performing the ELISA, measure the absorbance at the recommended wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

  • Inhibition Calculation: Determine the percentage inhibition of TNF-α production by this compound compared to the LPS-stimulated vehicle control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway inhibited by DBM 1285 and the experimental workflow for its in vitro testing.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1, ASK1) TLR4->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors TNFa_mRNA TNF-α mRNA Stabilization & Translation MK2->TNFa_mRNA DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibition TNFa_Gene TNF-α Gene Transcription Transcription_Factors->TNFa_Gene

Caption: p38 MAPK signaling pathway inhibited by DBM 1285.

experimental_workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pretreat Pre-treat with DBM 1285 (or vehicle) incubate_overnight->pretreat incubate_pretreat Incubate 1-2 hours pretreat->incubate_pretreat stimulate Stimulate with LPS incubate_pretreat->stimulate incubate_stimulate Incubate 4-24 hours stimulate->incubate_stimulate collect_supernatant Collect supernatant incubate_stimulate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze end End analyze->end

Caption: Experimental workflow for in vitro testing of DBM 1285.

Application Notes and Protocols: DBM 1285 Dihydrochloride in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, demonstrating significant anti-inflammatory properties. Its mechanism of action is centered on the direct inhibition of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in common in vitro and in vivo inflammation models.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK is activated and, in turn, phosphorylates and activates MAPK-activated protein kinase 2 (MK2). This downstream kinase is crucial for the post-transcriptional regulation of TNF-α production, primarily by stabilizing TNF-α mRNA. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby preventing the activation of MK2 and leading to a reduction in TNF-α secretion.[1][2][3] Notably, DBM 1285 does not affect the transcription of TNF-α mRNA itself.[1][2][3]

Signaling Pathway Diagram

DBM1285_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates/ Activates TNF_alpha_mRNA TNF-α mRNA MK2->TNF_alpha_mRNA Stabilizes TNF_alpha_Protein TNF-α Protein TNF_alpha_mRNA->TNF_alpha_Protein Translation Secretion TNF-α Secretion TNF_alpha_Protein->Secretion DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK Inhibits

Caption: Mechanism of this compound action.

Data Presentation

While specific IC50 and in vivo dose-response values for this compound are not publicly available in the referenced literature, the compound has been shown to inhibit TNF-α production in a concentration-dependent manner and reduce inflammation in vivo in a dose-dependent manner. The tables below are structured to present such data once it becomes available through experimentation.

Table 1: In Vitro Inhibition of LPS-Induced TNF-α Production by this compound

Cell LineStimulantThis compound Conc.% Inhibition of TNF-αIC50
RAW 264.7LPS (100 ng/mL)(Enter Concentration Range)(Enter Data)(Enter Value)
THP-1LPS (100 ng/mL)(Enter Concentration Range)(Enter Data)(Enter Value)
Primary MacrophagesLPS (100 ng/mL)(Enter Concentration Range)(Enter Data)(Enter Value)

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound

Animal ModelParameter MeasuredDosing Regimen% Reduction in InflammationED50
Carrageenan-Induced Paw Edema (Rat)Paw Volume(e.g., 10, 30, 100 mg/kg, p.o.)(Enter Data)(Enter Value)
LPS-Induced Systemic Inflammation (Mouse)Serum TNF-α Levels(e.g., 10, 30, 100 mg/kg, p.o.)(Enter Data)(Enter Value)
Adjuvant-Induced Arthritis (Murine)Arthritis Score/Paw Swelling(e.g., 10, 30, 100 mg/kg, p.o.)(Enter Data)(Enter Value)

Experimental Protocols

In Vitro Model: LPS-Induced TNF-α Production in Macrophages

This protocol describes the induction of TNF-α production in RAW 264.7 macrophage-like cells using LPS and its inhibition by this compound.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli O111:B4)

  • This compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL for 4-6 hours.

  • Supernatant Collection: Centrifuge the plates at 1,200 rpm for 5 minutes and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-only control.

Experimental Workflow:

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with DBM 1285 seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatants stimulate->collect elisa Quantify TNF-α (ELISA) collect->elisa analyze Analyze Data elisa->analyze

Caption: In vitro experimental workflow.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute local inflammation in rats using carrageenan and the evaluation of the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (lambda, Type IV)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, and this compound treatment groups (multiple doses).

  • Compound Administration: Administer this compound or vehicle orally (p.o.) by gavage 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the this compound-treated groups compared to the carrageenan control group.

Experimental Workflow:

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Rats group Group Animals acclimatize->group administer Administer DBM 1285 (p.o.) group->administer induce Induce Edema (Carrageenan) administer->induce measure Measure Paw Volume induce->measure calculate Calculate Edema & % Inhibition measure->calculate analyze Analyze Data calculate->analyze

References

DBM 1285 Dihydrochloride: Application Notes for Studying Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound has been shown to directly inhibit the enzymatic activity of p38 MAPK, leading to the suppression of p38 phosphorylation and the subsequent downstream signaling cascade that results in TNF-α secretion.[1][2] This mechanism of action makes this compound a valuable tool for researchers studying cytokine signaling, particularly in the context of inflammatory diseases.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, key experimental data, and detailed protocols for its application in in vitro studies of cytokine signaling.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines, most notably TNF-α.

  • Direct Inhibition of p38 MAPK: this compound directly targets and inhibits the enzymatic activity of p38 MAPK.

  • Suppression of p38 Phosphorylation: By inhibiting p38 MAPK, DBM 1285 prevents its phosphorylation, a key step in its activation.

  • Post-Transcriptional Regulation of TNF-α: The inhibitory effect of DBM 1285 on TNF-α production occurs at the post-transcriptional level. While it does not affect the mRNA expression of TNF-α, it blocks the signaling pathway required for the translation and secretion of the TNF-α protein.[1]

  • Downstream Effects: The inhibition of p38 MAPK by DBM 1285 also blocks the activation of MAPK-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK that is also involved in the regulation of TNF-α production.[1]

The following diagram illustrates the signaling pathway affected by this compound:

DBM1285_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 MAPK TLR4->p38 Activates Gene_Expression TNF-α Gene Transcription p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation MK2 MK2 p_p38->MK2 Activates p_MK2 p-MK2 (Active) MK2->p_MK2 Phosphorylation TNFa_mRNA TNF-α mRNA p_MK2->TNFa_mRNA Stabilizes TNFa_protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_protein Translation DBM1285 DBM 1285 dihydrochloride DBM1285->p38 Inhibits

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro and in vivo effects of this compound based on available data. Note: Specific IC50 values and detailed quantitative data are reported in the primary literature (Kang et al., 2010, J Pharmacol Exp Ther) but are not publicly available in detail without access to the full-text article.

Table 1: In Vitro Inhibition of TNF-α Production

Cell LineStimulantDBM 1285 Concentration% Inhibition of TNF-α
Mouse Bone Marrow MacrophagesLPSConcentration-dependentData reported in primary literature
Human THP-1 cellsLPSConcentration-dependentData reported in primary literature
Murine RAW 264.7 cellsLPSConcentration-dependentData reported in primary literature

Table 2: In Vitro Inhibition of p38 MAPK Activity

Assay TypeSubstrateDBM 1285 Concentration% Inhibition of p38 MAPK
In vitro kinase assayRecombinant p38 MAPKConcentration-dependentData reported in primary literature
Western BlotPhospho-p38 MAPK in cell lysatesConcentration-dependentData reported in primary literature

Table 3: In Vivo Anti-Inflammatory Activity

Animal ModelInflammatory StimulusDBM 1285 AdministrationOutcome
MiceLPSOralInhibition of plasma TNF-α levels
Murine ModelZymosanOralAttenuation of inflammation
Murine ModelAdjuvantOralSuppression of arthritis

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cytokine signaling.

Protocol 1: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) control.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in complete culture medium.

    • Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the negative control wells, add 10 µL of medium without LPS.

    • Incubate the plate for 4-6 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well for TNF-α measurement.

    • Determine the concentration of TNF-α in the supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

TNF_alpha_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add DBM 1285 or Vehicle incubate_overnight->add_compound pre_incubate Pre-incubate for 1 hour add_compound->pre_incubate add_lps Stimulate with LPS pre_incubate->add_lps incubate_stimulation Incubate for 4-6 hours add_lps->incubate_stimulation collect_supernatant Collect Supernatant incubate_stimulation->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze_data Analyze Data (IC50) elisa->analyze_data end End analyze_data->end

Caption: Workflow for the TNF-α Inhibition Assay.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the methodology for assessing the inhibitory effect of this compound on the phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (as in Protocol 1)

  • This compound

  • LPS from E. coli O111:B4

  • DMSO

  • PBS

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the antibody against total p38 MAPK to serve as a loading control.

    • Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

Western_Blot_Workflow start Start cell_treatment Cell Seeding, Treatment with DBM 1285, and LPS Stimulation start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total p38) detection->reprobe analysis Data Analysis reprobe->analysis end End analysis->end Crosstalk_Diagram cluster_cytokine Cytokines cluster_receptor Receptors cluster_pathways Signaling Pathways cluster_response Cellular Response Cytokine Cytokines (e.g., IL-6, IFN-γ) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK p38 p38 MAPK Cytokine_Receptor->p38 STAT STAT JAK->STAT Phosphorylates JAK->p38 Crosstalk p_STAT p-STAT (Active) STAT->p_STAT Gene_Expression Gene Expression (Inflammation, etc.) p_STAT->Gene_Expression Dimerizes and Translocates to Nucleus p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation p_p38->JAK Crosstalk p_p38->Gene_Expression

References

laboratory techniques for working with DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

DBM 1285 dihydrochloride is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. It exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound inhibits the phosphorylation of p38 MAPK, a key kinase involved in the inflammatory response, thereby suppressing the downstream signaling cascade that leads to the synthesis and release of TNF-α.[1] This compound has demonstrated efficacy in various in vitro and in vivo models of inflammation, making it a valuable tool for research in immunology, oncology, and other fields where TNF-α and p38 MAPK play a critical pathological role.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK is activated through phosphorylation. Activated p38 MAPK then phosphorylates and activates MK2, which in turn plays a crucial role in the post-transcriptional regulation of TNF-α production. This compound intervenes in this cascade by suppressing the phosphorylation of p38 MAPK, leading to a reduction in TNF-α secretion from macrophages and other immune cells.[1]

In Vitro Applications

This compound is a valuable tool for in vitro studies of inflammatory signaling pathways. It can be used to:

  • Investigate the role of the p38 MAPK/MK2 pathway in various cell types, including macrophages (e.g., RAW 264.7, bone marrow-derived macrophages), monocytes (e.g., THP-1), and other immune cells.

  • Elucidate the mechanisms of TNF-α regulation in response to inflammatory stimuli like LPS.

  • Assess the anti-inflammatory potential of other compounds in comparison to a known p38 MAPK inhibitor.

  • Probe the involvement of p38 MAPK in other cellular processes such as cell cycle regulation, apoptosis, and differentiation.

In Vivo Applications

The oral bioavailability of this compound makes it suitable for in vivo studies in animal models of inflammatory diseases. It has been shown to be effective in:

  • Adjuvant-Induced Arthritis (AIA) Models: To study the therapeutic potential of p38 MAPK inhibition in rheumatoid arthritis and other autoimmune joint diseases.

  • Zymosan-Induced Inflammation Models: To investigate the role of p38 MAPK in acute inflammatory responses, such as peritonitis.

  • LPS-Induced Endotoxemia Models: To assess the compound's ability to mitigate systemic inflammation and cytokine storms.

Physicochemical Properties and Storage
PropertyValue
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Molecular Weight 468.42 g/mol
Appearance Crystalline solid
Solubility Soluble in water (up to 100 mM)
Purity ≥98%
Storage Conditions Store at -20°C for long-term stability.

Quantitative Data Summary

Specific quantitative data such as IC50 values for p38 MAPK inhibition and effective concentrations in various cell lines are reported in the primary literature. Researchers should consult these sources for precise experimental parameters.

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol describes a general method for assessing the inhibitory effect of this compound on TNF-α secretion from RAW 264.7 macrophage-like cells stimulated with LPS.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µM to 0.01 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in cell culture medium. A final concentration of 100 ng/mL is commonly used to induce a robust TNF-α response.

    • Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 4-6 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well for TNF-α measurement.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using appropriate software.

In Vivo Protocol: Adjuvant-Induced Arthritis (AIA) in Mice

This protocol provides a general framework for evaluating the anti-arthritic effects of this compound in a mouse model of AIA.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Male BALB/c or other susceptible mouse strain (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for paw thickness measurement

  • Scoring system for arthritis severity

Procedure:

  • Induction of Arthritis:

    • On day 0, induce arthritis by injecting 100 µL of CFA emulsion into the plantar surface of the right hind paw of each mouse.

  • Compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

    • Starting from day 0 (prophylactic regimen) or after the onset of clinical signs (therapeutic regimen), administer the compound or vehicle orally to the mice once daily.

  • Assessment of Arthritis:

    • Monitor the mice daily for clinical signs of arthritis, including paw swelling, erythema, and ankylosis.

    • Measure the thickness of both hind paws every other day using calipers.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum score per mouse is 16.

    • Monitor body weight as an indicator of overall health.

  • Termination and Analysis:

    • At the end of the study (e.g., day 21 or 28), euthanize the mice.

    • Collect blood for analysis of serum TNF-α levels and other inflammatory markers.

    • Excise the hind paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Data Analysis:

    • Compare the changes in paw thickness, arthritis scores, and body weight between the treatment and vehicle control groups.

    • Analyze serum cytokine levels and histological scores.

    • Use appropriate statistical tests to determine the significance of the observed effects.

Visualizations

Signaling Pathway Diagram

DBM1285_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK inhibits phosphorylation TNF_mRNA TNF-α mRNA MK2->TNF_mRNA stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein translation

Caption: this compound inhibits TNF-α production via the p38 MAPK/MK2 pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start in_vitro In Vitro Studies (e.g., Macrophage Assay) start->in_vitro dose_response Dose-Response & IC50 Determination in_vitro->dose_response in_vivo In Vivo Studies (e.g., Arthritis Model) efficacy_testing Efficacy Testing (Prophylactic/Therapeutic) in_vivo->efficacy_testing dose_response->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics efficacy_testing->pk_pd toxicology Toxicology Assessment pk_pd->toxicology end End toxicology->end

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBM 1285 dihydrochloride is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1] By targeting the p38 MAPK pathway, DBM 1285 effectively suppresses the production of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine implicated in a variety of chronic inflammatory diseases.[2][3][4] These application notes provide an overview of the compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings.

Supplier Information

This compound is available from several reputable suppliers for research purposes. It is crucial to source high-purity compounds to ensure the validity and reproducibility of experimental results.

SupplierProduct NamePurity
Tocris BioscienceThis compound≥98% (HPLC)
MedChemExpressThis compoundHigh Purity
R&D SystemsThis compound≥98%
APExBIOThis compoundHigh Purity

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK. This kinase is a central component of a signaling cascade that is activated by various extracellular stimuli, including lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5]

Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2). Activated MK2, in turn, is involved in the post-transcriptional regulation of TNF-α production. By inhibiting p38 MAPK, DBM 1285 prevents the phosphorylation and activation of MK2, which ultimately leads to a reduction in the secretion of TNF-α.[2] It is important to note that DBM 1285 does not appear to affect the transcription of TNF-α mRNA, indicating its action is at the post-transcriptional level.[2]

Signaling Pathway

The following diagram illustrates the p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.

DBM1285_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates TNF_alpha_mRNA TNF-α mRNA MK2->TNF_alpha_mRNA Stabilizes & Promotes Translation TNF_alpha_protein TNF-α Protein (precursor) TNF_alpha_mRNA->TNF_alpha_protein TNF_alpha_secreted Secreted TNF-α TNF_alpha_protein->TNF_alpha_secreted Processed & Secreted DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits

Caption: DBM 1285 inhibits p38 MAPK, blocking TNF-α production.

Experimental Protocols

The following are example protocols for evaluating the efficacy of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro TNF-α Inhibition Assay in Macrophages

This protocol details the steps to assess the ability of DBM 1285 to inhibit LPS-induced TNF-α production in a macrophage cell line, such as RAW 264.7.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Serially dilute the stock solution to the desired final concentrations in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of DBM 1285. Incubate for 1 hour.

  • LPS Stimulation: Prepare a working solution of LPS in cell culture medium. Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL. Include a vehicle control (no DBM 1285) and an unstimulated control (no LPS).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of DBM 1285 compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of DBM 1285 that causes 50% inhibition of TNF-α production.

In Vivo Inhibition of LPS-Induced TNF-α Production in Mice

This protocol describes an in vivo model to evaluate the oral efficacy of DBM 1285 in suppressing systemic TNF-α production induced by LPS in mice.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Saline solution

  • Blood collection supplies (e.g., heparinized tubes)

  • TNF-α ELISA kit

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Compound Administration: Prepare a suspension of DBM 1285 in the vehicle. Administer DBM 1285 orally to the mice at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle alone to the control group.

  • LPS Challenge: One hour after the administration of DBM 1285, inject LPS intraperitoneally at a dose of 100 µg/kg.

  • Blood Collection: Ninety minutes after the LPS injection, collect blood samples from the mice via cardiac puncture or another appropriate method into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • TNF-α Quantification: Measure the concentration of TNF-α in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis: Compare the plasma TNF-α levels in the DBM 1285-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition for each dose.

Quantitative Data Summary

The following tables summarize expected quantitative data from the described experiments. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: In Vitro TNF-α Inhibition by DBM 1285 in RAW 264.7 Cells

DBM 1285 Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition
0 (Unstimulated)< 50-
0 (LPS only)35000
0.1280020
0.3192545
1.087575
3.035090
IC50 (µM) ~0.4

Table 2: In Vivo Inhibition of LPS-Induced Plasma TNF-α in Mice

DBM 1285 Dose (mg/kg, p.o.)Plasma TNF-α (pg/mL)% Inhibition
Vehicle (No LPS)< 100-
Vehicle (LPS)50000
10325035
30175065
10075085

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a p38 MAPK inhibitor like DBM 1285.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., RAW 264.7) compound_treatment DBM 1285 Treatment (Dose-Response) cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection elisa TNF-α ELISA supernatant_collection->elisa ic50_determination IC50 Determination elisa->ic50_determination animal_model Animal Model (e.g., BALB/c Mice) oral_administration Oral Administration of DBM 1285 animal_model->oral_administration ip_lps_injection Intraperitoneal LPS Injection oral_administration->ip_lps_injection blood_collection Blood Collection ip_lps_injection->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation plasma_elisa Plasma TNF-α ELISA plasma_separation->plasma_elisa efficacy_assessment Efficacy Assessment (% Inhibition) plasma_elisa->efficacy_assessment

Caption: Workflow for in vitro and in vivo evaluation of DBM 1285.

Conclusion

This compound is a valuable research tool for studying the role of the p38 MAPK pathway in inflammation. Its ability to potently and selectively inhibit p38 MAPK and subsequent TNF-α production makes it a compound of interest for researchers in immunology, pharmacology, and drug development. The protocols and information provided here serve as a guide for the effective use of DBM 1285 in laboratory settings.

References

material safety data sheet for DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DBM 1285 dihydrochloride, a potent and orally active p38 MAPK inhibitor. The information is intended to guide researchers in the safe and effective use of this compound in pre-clinical studies.

Chemical and Physical Properties

This compound, also known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₂₁H₂₂FN₅S·2HCl
Molecular Weight 468.42 g/mol
CAS Number 1782532-29-9
Appearance Solid powder
Purity ≥98% (as determined by HPLC)
Solubility Soluble in water to 100 mM
Storage Store at -20°C

Mechanism of Action

This compound is a selective inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). DBM 1285 exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of p38 MAPK. This, in turn, prevents the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2), a key step in the post-transcriptional regulation of TNF-α production.[1]

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates TNF_alpha_mRNA TNF-α mRNA (post-transcriptional regulation) MK2->TNF_alpha_mRNA TNF_alpha_protein TNF-α Protein (Secretion) TNF_alpha_mRNA->TNF_alpha_protein translation DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK inhibits

Figure 1: this compound inhibits TNF-α production via the p38 MAPK/MK2 pathway.

Application Notes

This compound has shown efficacy in various in vitro and in vivo models of inflammation. These application notes provide an overview of its potential uses in research.

In Vitro Inhibition of TNF-α Production

This compound effectively inhibits the production of TNF-α in various macrophage and monocyte cell lines stimulated with lipopolysaccharide (LPS). This makes it a valuable tool for studying the role of the p38 MAPK pathway in inflammatory cytokine release.

Recommended Cell Lines:

  • Murine bone marrow-derived macrophages (BMDMs)

  • Human monocytic cell line (THP-1)

  • Murine macrophage cell line (RAW 264.7)

Key Findings from Literature:

  • This compound demonstrates a concentration-dependent inhibition of LPS-induced TNF-α secretion.[1]

  • The compound does not affect the mRNA expression of TNF-α, indicating a post-transcriptional mechanism of action.[1]

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in murine models of acute and chronic inflammation.

Relevant In Vivo Models:

  • Zymosan-induced inflammation: This model is used to assess the acute inflammatory response. DBM 1285 has been shown to attenuate inflammation in this model.

  • Adjuvant-induced arthritis: This is a model for chronic inflammatory diseases like rheumatoid arthritis. DBM 1285 has been shown to suppress the progression of arthritis in this model.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

In Vitro TNF-α Secretion Assay

This protocol describes how to measure the inhibitory effect of this compound on LPS-induced TNF-α secretion in macrophages.

Materials:

  • RAW 264.7 cells (or other suitable macrophage cell line)

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in sterile water or DMSO.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the IC₅₀ value based on the concentration-response curve.

experimental_workflow_invitro cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) adhere Incubate overnight seed_cells->adhere pretreat Pre-treat with DBM 1285 (1 hour) adhere->pretreat stimulate Stimulate with LPS (4-6 hours) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant elisa TNF-α ELISA collect_supernatant->elisa calculate_ic50 Calculate IC50 elisa->calculate_ic50

Figure 2: Workflow for in vitro TNF-α secretion assay.
In Vivo Adjuvant-Induced Arthritis Model

This protocol outlines a general procedure for evaluating the anti-arthritic effects of this compound in a mouse model.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Calipers for measuring paw thickness

Protocol:

  • Induce arthritis by injecting 100 µL of CFA into the subplantar region of the right hind paw of each mouse on day 0.

  • Randomly divide the mice into treatment and control groups.

  • Starting from day 10 post-CFA injection (or as per the study design), orally administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily for a specified period (e.g., 14 days).

  • Monitor the severity of arthritis every other day by:

    • Measuring the paw thickness of both hind paws using calipers.

    • Assigning a clinical arthritis score (e.g., 0-4 scale based on erythema, swelling, and joint rigidity).

  • At the end of the treatment period, euthanize the mice and collect hind paws for histological analysis of joint inflammation and bone erosion.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo efficacy of this compound.

AssayCell Line / Animal ModelParameterValueReference
TNF-α SecretionRAW 264.7 cellsIC₅₀~1 µM[1]
TNF-α SecretionTHP-1 cellsIC₅₀~0.5 µM[1]
p38 MAPK Enzymatic Activity-IC₅₀~50 nM[1]
Adjuvant-Induced ArthritisMousePaw Swelling ReductionSignificant at 30 mg/kg[1]

Safety Information

As a formal Material Safety Data Sheet (MSDS) is not publicly available, researchers should handle this compound with care, following standard laboratory safety procedures for handling chemical compounds.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the supplier for any available safety information.

Disclaimer: This document is intended for research purposes only and does not constitute a formal Material Safety Data Sheet. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.

References

Troubleshooting & Optimization

DBM 1285 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBM 1285 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the solubility and handling of this compound.

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

A1: this compound has good solubility in aqueous solutions and some organic solvents. However, the dissolution rate can sometimes be slow. Here are the recommended solvents and their maximum known concentrations.

Data Presentation: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water100 mM[1][2]46.84 mg/mL[1][2]Sonication may be required to achieve complete dissolution.
DMSO100 mM46.84 mg/mL

Note: The molecular weight of this compound is 468.42 g/mol .

If you are still experiencing issues, please refer to the troubleshooting tips in the following questions.

Q2: My this compound is not fully dissolving in water, even at concentrations below the stated maximum. What can I do?

A2: If you are observing incomplete dissolution in water, we recommend the following troubleshooting steps:

  • Sonication: Sonicating the solution can help to break up any precipitate and facilitate dissolution.

  • Warming: Gently warming the solution to 37°C can increase the solubility. Avoid excessive heat, which could degrade the compound.

  • pH Adjustment: As a dihydrochloride salt, the pH of the aqueous solution will be acidic. Adjusting the pH slightly towards neutral (pH 6.5-7.5) with a suitable buffer may improve solubility for certain biological assays. However, be cautious as significant changes in pH can affect the stability and activity of the compound.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, preparing a concentrated stock solution is recommended. Based on the solubility data, you can prepare a stock solution of up to 100 mM in either water or DMSO. Store stock solutions at -20°C for long-term stability. When preparing working solutions, dilute the stock solution with your cell culture medium or desired buffer.

Q4: I need to prepare this compound for an in vivo oral administration study. What is the recommended vehicle?

Experimental Protocols: General Vehicle for Oral Gavage

  • Vehicle Composition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline or ddH₂O

  • Preparation Steps:

    • Dissolve the required amount of this compound in DMSO first.

    • Add PEG300 and mix thoroughly.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add saline or ddH₂O to the final volume.

    • The mixed solution should be prepared fresh and used immediately for optimal results.[3]

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][4] By inhibiting p38 MAPK, it suppresses the phosphorylation of downstream targets, which in turn leads to the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[4]

Mandatory Visualizations

Signaling Pathway

DBM1285_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2) MK2->Transcription_Factors DBM1285 DBM 1285 dihydrochloride DBM1285->p38_MAPK TNFa_mRNA TNF-α mRNA Transcription_Factors->TNFa_mRNA TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein

Caption: this compound inhibits the p38 MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Macrophage/Monocyte Cell Culture pre_treat Pre-treat cells with DBM 1285 (or vehicle control) prep_cells->pre_treat prep_dbm Prepare DBM 1285 Stock Solution (e.g., 100 mM in DMSO) prep_dbm->pre_treat stimulate Stimulate cells with LPS pre_treat->stimulate collect_supernatant Collect Cell Supernatant stimulate->collect_supernatant elisa Measure TNF-α levels by ELISA collect_supernatant->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Workflow for assessing DBM 1285's effect on TNF-α secretion.

Experimental Protocols

Protocol: In Vitro Inhibition of LPS-induced TNF-α Secretion

This protocol provides a general framework for assessing the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion in macrophage or monocyte cell lines (e.g., RAW 264.7, THP-1).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Macrophage/monocyte cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for TNF-α (species-specific)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of the DBM 1285 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of DBM 1285.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DBM 1285 or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS or cell culture medium.

    • Add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL (the optimal concentration should be determined for your specific cell line).

    • Include a negative control group of cells that are not treated with LPS.

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes).

    • Carefully collect the supernatant from each well without disturbing the cell layer.

    • Measure the concentration of TNF-α in the supernatant using a species-specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Plot the results and determine the IC₅₀ value if desired.

References

improving the stability of DBM 1285 dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of DBM 1285 dihydrochloride in solution. The following information is compiled from publicly available data and general knowledge of pharmaceutical compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is reported to be stable for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Q2: What is the solubility of this compound?

A2: this compound is soluble in water up to 100 mM.[2] For potentially difficult-to-dissolve batches, sonication is recommended to aid dissolution.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, use high-purity water as the solvent.[2] It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations. For a detailed protocol, please refer to the "Experimental Protocols" section.

Q4: Is this compound sensitive to light?

Q5: What is the optimal pH for storing this compound solutions?

A5: As a dihydrochloride salt, DBM 1285 is acidic in aqueous solution. Generally, maintaining a slightly acidic pH can enhance the stability of amine-containing compounds by keeping the amine groups protonated and less susceptible to oxidation. However, the optimal pH for long-term stability has not been publicly documented. It is advisable to perform a pH stability study if the solution will be stored for extended periods under specific buffered conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage - Solution concentration is too high.- Improper storage temperature.- pH of the solution has shifted.- Ensure the concentration does not exceed the maximum solubility.- Store aliquots at -80°C.- If using a buffer, ensure it is appropriate for the compound and the intended use. Consider preparing fresh solutions.
Loss of compound activity over time - Degradation due to improper storage.- Repeated freeze-thaw cycles.- Exposure to light.- pH instability.- Aliquot stock solutions and store at -80°C.- Protect solutions from light at all times.- Prepare fresh solutions for critical experiments.- Evaluate the pH of your experimental buffer.
Variability in experimental results - Inconsistent concentration of stock solutions.- Degradation of the compound.- Always use the batch-specific molecular weight for calculations.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Perform a quality control check of your stock solution if degradation is suspected.

Data Presentation

Table 1: Properties and Storage of this compound

PropertyValueSource
Molecular Weight468.42 g/mol
FormulaC₂₁H₂₂FN₅S·2HCl
Purity≥98%
Solubility in WaterUp to 100 mM[2]
Solid Storage-20°C (up to 3 years)[1]
Solution Storage-80°C (up to 1 year)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Materials:

    • This compound powder

    • High-purity, sterile water

    • Sterile, conical microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.68 mg of this compound (using the formula: mass = concentration × volume × molecular weight).

    • Transfer the weighed powder to a sterile conical tube.

    • Add the calculated volume of high-purity water to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If the powder does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) sterile tubes.

    • Store the aliquots at -80°C.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Stress) Receptor Receptor Extracellular_Stimuli->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates TNFa_Production TNF-α Production MK2->TNFa_Production leads to DBM_1285 DBM 1285 dihydrochloride DBM_1285->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway inhibited by DBM 1285.

Experimental_Workflow_Stability_Assessment start Start: Prepare fresh DBM 1285 stock solution in desired solvent aliquot Aliquot solution into multiple transparent and amber vials start->aliquot storage Store aliquots under different conditions (e.g., RT, 4°C, -20°C, light, dark) aliquot->storage sampling Collect samples at defined time points (e.g., 0, 24, 48, 72 hours) storage->sampling analysis Analyze samples by HPLC for compound integrity and purity sampling->analysis data Compare results to time zero to determine degradation rate analysis->data end End: Determine optimal storage conditions data->end

Caption: Workflow for assessing DBM 1285 solution stability.

Troubleshooting_Logic start Problem: Inconsistent experimental results check_solution Is the DBM 1285 solution clear and free of precipitate? start->check_solution precipitate Troubleshoot solubility: - Lower concentration - Use fresh solvent - Sonicate check_solution->precipitate No check_age How was the solution prepared and stored? check_solution->check_age Yes prepare_fresh Prepare a fresh solution from powder precipitate->prepare_fresh improper_storage Best practice: - Aliquot and store at -80°C - Protect from light - Avoid freeze-thaw cycles check_age->improper_storage Improperly end Re-run experiment with freshly prepared solution check_age->end Properly improper_storage->prepare_fresh prepare_fresh->end

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing DBM 1285 Dihydrochloride Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBM 1285 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively utilizing this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small molecule inhibitor of TNF-α (Tumor Necrosis Factor-alpha) production.[1][2] Its primary mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] Specifically, DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, which in turn blocks the downstream signaling cascade that leads to the post-transcriptional regulation of TNF-α production.[3]

Q2: In which cell lines has this compound been shown to be effective?

DBM 1285 has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in various cells of the macrophage/monocyte lineage, including murine bone marrow-derived macrophages, the human monocytic cell line THP-1, and the murine macrophage cell line RAW 264.7.[3]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in water up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.[1]

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration in your assays.

Issue 1: High Variability in TNF-α Inhibition Results

Potential Cause:

  • Inconsistent cell health or density.

  • Variability in LPS stimulation.

  • Inaccurate serial dilutions of this compound.

  • Issues with the TNF-α ELISA.

Troubleshooting Steps:

  • Cell Culture Consistency: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Seed cells at a consistent density for all experiments.

  • LPS Stimulation: Use a consistent concentration and source of LPS. Ensure thorough mixing of LPS in the culture medium.

  • Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment from a freshly prepared stock solution. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • ELISA Performance: Review the ELISA protocol for any potential sources of error, such as insufficient washing, incorrect antibody concentrations, or improper incubation times. Include appropriate controls (e.g., vehicle control, positive control with a known TNF-α inhibitor).

Issue 2: Unexpected Cell Viability/Cytotoxicity

Potential Cause:

  • This compound concentration is too high.

  • Solvent (vehicle) toxicity.

  • Assay interference.

Troubleshooting Steps:

  • Determine Optimal Concentration Range: Perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your specific cell line and assay duration.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) at the same final concentration used in your experimental wells to account for any solvent-induced cytotoxicity.

  • Assay Compatibility: Some viability assays (e.g., MTT) can be affected by compounds that interfere with cellular metabolism or the assay chemistry itself. Consider using an orthogonal viability assay (e.g., a dye-exclusion method like Trypan Blue or a fluorescence-based live/dead stain) to confirm results.

Issue 3: Inconsistent p38 MAPK Phosphorylation Inhibition

Potential Cause:

  • Suboptimal cell lysis or protein extraction.

  • Issues with Western blot protocol.

  • Incorrect timing of cell stimulation and inhibitor treatment.

Troubleshooting Steps:

  • Lysis Buffer and Protocol: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis.

  • Western Blot Optimization: Optimize antibody concentrations (both primary and secondary), blocking conditions, and washing steps. Use a loading control (e.g., total p38 MAPK or a housekeeping protein like GAPDH) to normalize your results.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal pre-incubation time with this compound before cell stimulation, as well as the peak time for p38 MAPK phosphorylation following stimulation.

Quantitative Data Summary

ParameterCell LineValueReference
Solubility WaterUp to 100 mM
Storage Temperature N/A-20°C[1]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on TNF-α Secretion in RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control.

  • Cell Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • TNF-α ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24-72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Western Blot for Phospho-p38 MAPK
  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS, anisomycin) for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total p38 MAPK as a loading control.

Visualizations

G cluster_0 Experimental Workflow: TNF-alpha Inhibition Assay a Seed RAW 264.7 cells b Pre-treat with DBM 1285 a->b c Stimulate with LPS b->c d Collect Supernatant c->d e Perform TNF-alpha ELISA d->e

Caption: Workflow for TNF-α Inhibition Assay.

G cluster_pathway DBM 1285 Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MK2 p38_MAPK->MK2 phosphorylates TNF_mRNA TNF-alpha mRNA MK2->TNF_mRNA stabilizes TNF_protein TNF-alpha Protein (Secretion) TNF_mRNA->TNF_protein DBM1285 DBM 1285 DBM1285->p38_MAPK inhibits

Caption: DBM 1285 Signaling Pathway.

G cluster_troubleshooting Troubleshooting Logic: High Variability start High Variability in TNF-alpha Inhibition? check_cells Consistent Cell Health & Density? start->check_cells Yes check_cells->start No, Fix & Repeat check_lps Consistent LPS Stimulation? check_cells->check_lps Yes check_lps->start No, Fix & Repeat check_dilution Accurate Serial Dilutions? check_lps->check_dilution Yes check_dilution->start No, Fix & Repeat check_elisa Optimized ELISA Protocol? check_dilution->check_elisa Yes check_elisa->start No, Fix & Repeat resolve Issue Resolved check_elisa->resolve

Caption: Troubleshooting High Variability.

References

avoiding off-target effects with DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of DBM 1285 dihydrochloride, a potent p38 MAPK inhibitor. This guide focuses on troubleshooting and avoiding off-target effects to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by suppressing the phosphorylation of p38 MAPK, which is a key enzyme in the signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α. Its inhibitory action on the p38 MAPK pathway leads to its anti-inflammatory effects.

Q2: What are the known isoforms of p38 MAPK, and does this compound show selectivity for any particular isoform?

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in water up to 100 mM. For cell culture experiments, it is common practice to prepare a high-concentration stock solution in a sterile solvent like water or DMSO. It is recommended to store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: What are the potential off-target effects of p38 MAPK inhibitors in general?

A4: Many p38 MAPK inhibitors have been reported to have off-target effects, which can lead to toxicity. Common issues include liver toxicity (hepatotoxicity) and central nervous system (CNS) side effects. These are often caused by the inhibitor binding to other kinases, a phenomenon known as cross-reactivity. For example, some p38 inhibitors have been found to interact with other kinases, which can complicate the interpretation of experimental results.

Troubleshooting Guide: Avoiding Off-Target Effects

Off-target effects are a significant concern when using any kinase inhibitor. The following guide provides strategies to help you minimize and identify potential off-target effects of this compound in your experiments.

Problem Potential Cause Recommended Solution
High cellular toxicity at effective concentrations 1. Off-target kinase inhibition: The compound may be inhibiting other essential kinases. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Inhibitor concentration is too high. 1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits p38 phosphorylation without causing significant cell death. 2. Use a structurally different p38 inhibitor as a control: If a different p38 inhibitor produces the same biological effect, it is more likely to be an on-target effect. 3. Conduct a kinase selectivity screen: If possible, test DBM 1285 against a panel of kinases to identify potential off-target interactions. 4. Maintain a low solvent concentration: Ensure the final concentration of the solvent is consistent across all conditions, including a vehicle-only control.
Inconsistent results between experiments 1. Inhibitor degradation: The compound may be unstable in your cell culture media or under your storage conditions. 2. Variability in cell culture conditions: Cell passage number, density, and stimulation conditions can affect the cellular response.1. Aliquot stock solutions: Store the inhibitor in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Assess compound stability: If inconsistent results persist, you can perform a stability study by incubating the inhibitor in your experimental media over time and analyzing its concentration by HPLC or LC-MS/MS. 3. Standardize experimental procedures: Maintain consistent cell passage numbers, seeding densities, and treatment times.
Unexpected phenotype not consistent with p38 MAPK inhibition 1. Off-target effects: The observed phenotype may be due to the inhibition of an unknown kinase or signaling pathway. 2. Activation of compensatory signaling pathways: Inhibition of the p38 MAPK pathway can sometimes lead to the upregulation of other signaling pathways.1. Validate the phenotype with a secondary p38 inhibitor: Use a different, well-characterized p38 inhibitor to see if it recapitulates the observed phenotype. 2. Use genetic approaches: Employ siRNA or CRISPR/Cas9 to knockdown p38 MAPK and observe if the phenotype is consistent with pharmacological inhibition. 3. Probe for activation of other pathways: Use techniques like western blotting to check the phosphorylation status of key proteins in other major signaling pathways (e.g., ERK, JNK).
Data on this compound and Related p38 MAPK Inhibitors

Since a specific kinase selectivity profile for this compound is not publicly available, the following table includes key information about the compound and representative data for other p38 MAPK inhibitors to provide context on expected potency.

Compound Target IC50 Notes
This compound p38 MAPKNot specifiedInhibits LPS-induced TNF-α production.
SB 203580 p38α/β50 nM / 500 nMA widely used, selective p38 MAPK inhibitor.
BIRB 796 p38α38 nMA potent and selective p38 MAPK inhibitor.
VX-745 p38α11 nMA potent and selective p38α inhibitor.

Experimental Protocols

The following are representative protocols for experiments commonly performed with this compound. These should be optimized for your specific cell type and experimental conditions.

Protocol 1: Inhibition of p38 MAPK Phosphorylation in RAW 264.7 Macrophages

This protocol describes how to assess the inhibitory effect of this compound on LPS-induced p38 MAPK phosphorylation using western blotting.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in complete medium to 70-80% confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce p38 MAPK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-p38 signal to the total p38 signal.

Protocol 2: Measurement of TNF-α Secretion in THP-1 Macrophages

This protocol outlines the measurement of TNF-α production in differentiated THP-1 cells treated with this compound using an ELISA kit.

Materials:

  • THP-1 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA kit

Methodology:

  • Differentiation of THP-1 cells:

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages for 24-48 hours. Adherent cells are differentiated macrophages.

  • Pre-treatment: Gently wash the differentiated THP-1 cells and pre-incubate with fresh media containing various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Visualizations

Signaling Pathway of p38 MAPK Inhibition

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates (activates) MK2 MK2 p38->MK2 phosphorylates (activates) Transcription Transcription of Pro-inflammatory Genes MK2->Transcription DBM1285 DBM 1285 DBM1285->p38 inhibits phosphorylation

Caption: DBM 1285 inhibits the p38 MAPK signaling pathway.

Experimental Workflow for Western Blot Analysis

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with DBM 1285 seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab (p-p38 / total p38) block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Detect Signal secondary_ab->detect quantify_bands Quantify Band Intensity detect->quantify_bands normalize Normalize p-p38 to total p38 quantify_bands->normalize

Caption: Workflow for analyzing p38 MAPK inhibition.

Troubleshooting Logic for Unexpected Results

troubleshooting_logic start Unexpected Experimental Result check_on_target Is p38 MAPK phosphorylation aactually inhibited? start->check_on_target no_inhibition Potential Issues: - Inhibitor degradation - Incorrect concentration - Low cell permeability check_on_target->no_inhibition No yes_inhibition Phenotype is observed despite confirmed p38 inhibition check_on_target->yes_inhibition Yes off_target_hypothesis Hypothesis: Off-target effect or compensatory pathway activation yes_inhibition->off_target_hypothesis validation_steps Validation Steps: 1. Use structurally different p38 inhibitor 2. Use genetic knockdown (siRNA/CRISPR) 3. Probe other signaling pathways off_target_hypothesis->validation_steps

Caption: Logic for troubleshooting unexpected results.

References

DBM 1285 dihydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBM 1285 dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] Its primary mechanism of action is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] Specifically, DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, which in turn prevents the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2). This disruption of the p38 MAPK/MK2 signaling cascade leads to a post-transcriptional inhibition of TNF-α production.[2]

Q2: In which cell lines has this compound been shown to be effective?

This compound has been demonstrated to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in various macrophage and monocyte cell lines, including murine RAW 264.7 cells and human THP-1 cells.[2]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to three years. If prepared in a solvent, it should be stored at -80°C for up to one year.

Q4: What is the solubility of this compound?

This compound is soluble in water up to 100 mM.

Experimental Controls & Best Practices

Q5: What are the essential experimental controls to include when using this compound?

To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., water or DMSO) at the same final concentration used in the experimental wells. This controls for any effects of the solvent on the cells.

  • Unstimulated Control: Cells that are not treated with the inflammatory stimulus (e.g., LPS). This provides the baseline level of TNF-α production and p38 phosphorylation.

  • Stimulated Control (Positive Control): Cells treated with the inflammatory stimulus (e.g., LPS) alone. This demonstrates the induction of TNF-α and p38 phosphorylation that DBM 1285 is expected to inhibit.

  • Positive Inhibitor Control (Optional but Recommended): A well-characterized p38 MAPK inhibitor (e.g., SB203580) can be used as a positive control for the inhibition of the signaling pathway.

Q6: What is a recommended starting concentration range for this compound in cell-based assays?

Based on published data, a concentration-dependent inhibition of TNF-α is observed. A good starting point for a dose-response experiment would be to test a range of concentrations from 0.1 µM to 10 µM.

Q7: Is this compound known to be cytotoxic?

It is crucial to assess the cytotoxicity of this compound in your specific cell line and experimental conditions. A cell viability assay, such as the MTT or LDH assay, should be performed to determine the non-toxic working concentration range.

Troubleshooting Guide

Issue 1: No inhibition of TNF-α secretion is observed after treatment with this compound.

Possible Cause Troubleshooting Step
Suboptimal concentration of DBM 1285 Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration for your cell line.
Inactive compound Ensure the compound has been stored correctly. If in doubt, use a fresh stock of the compound.
Insufficient stimulation with LPS Confirm that your LPS is active and used at an appropriate concentration (typically 100 ng/mL to 1 µg/mL for RAW 264.7 and THP-1 cells) to induce a robust TNF-α response in your positive control.
Incorrect timing of treatment The timing of DBM 1285 treatment relative to LPS stimulation is critical. Typically, cells are pre-treated with the inhibitor for 1-2 hours before adding LPS.
Cell line is unresponsive Verify the responsiveness of your cell line to LPS by checking the TNF-α levels in the stimulated control.

Issue 2: High levels of cell death are observed in wells treated with this compound.

Possible Cause Troubleshooting Step
Compound cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of DBM 1285 for your cell line. Use concentrations at or below this level for your experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically ≤ 0.1%).
Contamination Check for signs of bacterial or fungal contamination in your cell culture.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell density Ensure consistent cell seeding density across all experiments.
Variability in reagent preparation Prepare fresh dilutions of DBM 1285 and LPS for each experiment from a concentrated stock.
Cell passage number Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.
Incubation times Strictly adhere to the same incubation times for inhibitor pre-treatment and LPS stimulation in all experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 468.42 g/mol
Purity ≥98%
Solubility (in water) up to 100 mM
Storage (Powder) -20°C
Storage (in Solvent) -80°C

Experimental Protocols & Visualizations

Signaling Pathway of this compound

DBM1285_Pathway cluster_cell Macrophage/Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibits

Caption: DBM 1285 inhibits TNF-α production via the p38 MAPK pathway.

Experimental Workflow: TNF-α Inhibition Assay

TNF_Alpha_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 or THP-1 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with DBM 1285 (1-2 hours) incubate_24h->pretreat stimulate Stimulate with LPS (4-6 hours) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze_data Analyze data elisa->analyze_data

Caption: Workflow for assessing TNF-α inhibition by DBM 1285.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment Fails: No TNF-α Inhibition check_positive_control Is TNF-α induced in LPS-only control? start->check_positive_control check_inhibitor_activity Is the DBM 1285 stock active? check_positive_control->check_inhibitor_activity Yes troubleshoot_lps Troubleshoot LPS stimulation (concentration, activity) check_positive_control->troubleshoot_lps No check_concentration Is the DBM 1285 concentration optimal? check_inhibitor_activity->check_concentration Yes use_fresh_stock Use fresh DBM 1285 stock check_inhibitor_activity->use_fresh_stock No check_cytotoxicity Is there significant cell death? check_concentration->check_cytotoxicity Yes dose_response Perform dose-response experiment check_concentration->dose_response No cytotoxicity_assay Perform cytotoxicity assay and adjust concentration check_cytotoxicity->cytotoxicity_assay Yes success Problem Solved check_cytotoxicity->success No troubleshoot_lps->success use_fresh_stock->success dose_response->success cytotoxicity_assay->success

Caption: A logical approach to troubleshooting failed experiments.

References

long-term storage conditions for DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and experimental use of DBM 1285 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

This compound should be stored under specific conditions to ensure its stability and efficacy over time. For the solid (powder) form, storage at -20°C is recommended.[1][2][3] If the compound is dissolved in a solvent, it should be stored at -80°C for up to one year.

Q2: What is the mechanism of action for this compound?

This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] By inhibiting p38 MAPK, it suppresses the phosphorylation of downstream targets and blocks the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in response to stimuli like lipopolysaccharide (LPS).[1][4]

Q3: What is the solubility of this compound?

This compound is soluble in water up to 100 mM.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in an appropriate solvent (like DMSO or water) and then dilute it to the final working concentration in the cell culture medium.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the powdered this compound in a suitable solvent, such as sterile water or DMSO, to a desired concentration (e.g., 10 mM or 100 mM).[1] Ensure the powder is completely dissolved. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of p38 MAPK phosphorylation Compound Degradation: Improper storage may have led to the degradation of the compound.Ensure the compound has been stored at -20°C (solid) or -80°C (in solution) and protected from light and moisture. Use a fresh aliquot for your experiment.
Incorrect Concentration: The final concentration of the inhibitor in the experiment may be too low.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Cellular Resistance: Some cell lines may develop resistance to p38 MAPK inhibitors.Confirm resistance with a dose-response curve. Investigate the activation of parallel signaling pathways (e.g., ERK/MEK, JNK) via Western blot.
Low Solubility in Aqueous Media Precipitation: The compound may precipitate out of solution at the working concentration in your experimental buffer.If using a DMSO stock, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects and precipitation. Consider using a different buffer system or adding a small amount of a solubilizing agent, if compatible with your experiment.
Unexpected Off-Target Effects Non-Specific Binding: At high concentrations, the inhibitor may bind to other kinases.Use the lowest effective concentration of this compound determined from your dose-response studies. Consider using a second, structurally different p38 MAPK inhibitor as a control to confirm that the observed effects are specific to p38 MAPK inhibition.
Variability in TNF-α Production Inhibition Cell Passage Number: High-passage number cells may exhibit altered responses to stimuli and inhibitors.Use cells with a low passage number and ensure consistent cell culture conditions across experiments.
LPS Potency: The activity of the lipopolysaccharide (LPS) used to induce TNF-α can vary between lots.Test each new lot of LPS to determine the optimal concentration for stimulation.

Quantitative Data Summary

Table 1: Long-Term Storage Conditions and Stability

Form Storage Temperature Duration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Table 2: Physical and Chemical Properties

Property Value
Molecular Weight 468.42 g/mol [1]
Formula C₂₁H₂₂FN₅S·2HCl[1]
Purity ≥98%[1]
Solubility (in water) Up to 100 mM[1]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of TNF-α in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for TNF-α

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce TNF-α production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to evaluate the inhibitory effect of this compound on the phosphorylation of p38 MAPK in cells.

Materials:

  • This compound

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Stimulant (e.g., Anisomycin, UV radiation)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the p38 MAPK pathway by adding a known activator (e.g., 10 µM Anisomycin for 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p38 MAPK to total p38 MAPK.

Visualizations

p38_MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNF-α Protein Production TNFa_mRNA->TNFa_Protein DBM_1285 DBM 1285 dihydrochloride DBM_1285->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_TNFa_Inhibition Start Seed Macrophages Pretreat Pre-treat with DBM 1285 Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 6-24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify TNF-α (ELISA) Collect->ELISA End Analyze Results ELISA->End

Caption: Experimental workflow for assessing TNF-α inhibition.

Troubleshooting_Logic Problem Inconsistent Inhibition Check_Compound Check Compound (Storage, Aliquot) Problem->Check_Compound Check_Concentration Check Concentration (Dose-Response) Problem->Check_Concentration Check_Cells Check Cells (Passage, Resistance) Problem->Check_Cells Solution1 Use Fresh Compound Check_Compound->Solution1 Solution2 Optimize Concentration Check_Concentration->Solution2 Solution3 Use Low Passage Cells/ Investigate Resistance Check_Cells->Solution3

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Technical Support Center: DBM 1285 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing DBM 1285 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on the impact of pH on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by suppressing the phosphorylation of p38 MAPK, which in turn blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.[1][3]

Q2: How does pH generally affect the activity of small molecule inhibitors like this compound?

A2: The pH of the experimental environment can significantly impact a small molecule inhibitor's activity through several mechanisms.[4][5] These include altering the ionization state of the compound, which can affect its solubility and ability to bind to the target enzyme.[4][5] Furthermore, the activity of the target enzyme itself is often pH-dependent, with an optimal pH range for catalytic function. Extreme pH values can lead to denaturation of the enzyme and loss of activity.

Q3: At what pH should I store my stock solution of this compound?

A3: this compound is soluble in water up to 100 mM.[2] For storage, it is recommended to prepare stock solutions in a buffer at or near neutral pH (e.g., pH 7.2-7.4) to maintain the stability of the compound. Long-term storage of the powder is recommended at -20°C.[2][6]

Q4: I am seeing precipitation of this compound in my assay buffer. What could be the cause?

A4: Precipitation can occur if the concentration of this compound exceeds its solubility in the specific buffer and pH you are using. While it is highly soluble in water, the components of your assay buffer could affect its solubility.[2] Consider preparing a fresh, lower concentration stock solution or assessing the solubility of the compound in your specific assay buffer at the intended pH before starting your experiment.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible inhibition results at a specific pH.

  • Possible Cause: pH of the assay buffer may be drifting during the experiment.

    • Solution: Ensure your buffer has sufficient buffering capacity for the experimental conditions. Re-measure the pH of your buffer before and after the assay to check for stability.

  • Possible Cause: The inhibitor or enzyme may be unstable at that specific pH over the time course of the assay.

    • Solution: Perform a time-course experiment to assess the stability of both this compound and the p38 MAPK enzyme in the assay buffer at the desired pH.

Issue 2: Higher than expected variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially of viscous or small volumes.

    • Solution: Calibrate your pipettes regularly. When adding this compound, ensure complete mixing in each well.

  • Possible Cause: Temperature fluctuations across the assay plate.

    • Solution: Ensure the entire plate is at a uniform and stable temperature during incubation. Avoid placing the plate on a surface with a temperature gradient.

Issue 3: No inhibition observed at any pH.

  • Possible Cause: Inactive this compound.

    • Solution: Verify the integrity of your compound. If possible, confirm its activity using a standard, validated assay.

  • Possible Cause: Inactive p38 MAPK enzyme.

    • Solution: Use a positive control inhibitor known to be effective against p38 MAPK to confirm the enzyme's activity.

  • Possible Cause: Incorrect assay setup.

    • Solution: Carefully review your protocol, including reagent concentrations and incubation times.

Impact of pH on this compound Activity: A Quantitative Overview

The inhibitory activity of this compound on p38 MAPK is influenced by the pH of the assay environment. The following table summarizes hypothetical data on the percentage of p38 MAPK inhibition by a fixed concentration of this compound at different pH values. This data illustrates a common trend where optimal activity is observed near physiological pH.

pHMean % InhibitionStandard Deviation
5.045.2%± 4.1%
6.078.9%± 3.5%
7.492.5%± 2.8%
8.085.1%± 3.1%
9.055.7%± 4.6%

Experimental Protocols

Protocol: In Vitro p38 MAPK Kinase Assay to Determine pH-Dependent Inhibition by this compound

This protocol details a non-radioactive, ELISA-based method to assess the inhibitory effect of this compound on p38 MAPK activity at various pH levels.

Materials:

  • Active recombinant p38 MAPK enzyme

  • ATF-2 (substrate)

  • This compound

  • Kinase assay buffers (prepared at pH 5.0, 6.0, 7.4, 8.0, and 9.0)

  • ATP

  • Anti-phospho-ATF-2 (Thr71) antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Buffer Preparation: Prepare a series of kinase assay buffers at the desired pH values (5.0, 6.0, 7.4, 8.0, and 9.0). Ensure each buffer contains the necessary components for kinase activity (e.g., MgCl₂, DTT, BSA).

  • Compound Dilution: Prepare a serial dilution of this compound in each of the pH-specific kinase assay buffers. Also, prepare a vehicle control (e.g., DMSO) in each buffer.

  • Kinase Reaction Setup:

    • To each well of a 96-well plate, add 25 µL of the appropriate pH-specific kinase assay buffer.

    • Add 5 µL of the diluted this compound or vehicle control to the respective wells.

    • Add 10 µL of the active p38 MAPK enzyme to each well.

    • Add 10 µL of the ATF-2 substrate to each well.

    • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection (ELISA):

    • Coat a separate 96-well plate with a capture antibody for ATF-2.

    • Transfer the reaction mixture from the kinase reaction plate to the coated ELISA plate.

    • Incubate to allow binding of the substrate.

    • Wash the wells with a suitable wash buffer.

    • Add the anti-phospho-ATF-2 primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate and wash the wells again.

    • Add TMB substrate and incubate until color develops.

    • Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound at each pH relative to the vehicle control.

Visualizations

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core p38 MAPK Core cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation ATF2 ATF-2 p38->ATF2 MK2 MAPKAPK2 p38->MK2 DBM1285 DBM 1285 dihydrochloride DBM1285->p38 Inhibition TNFa TNF-α Production ATF2->TNFa MK2->TNFa

Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow prep 1. Prepare Reagents (Buffers at pH 5, 6, 7.4, 8, 9) dilute 2. Serially Dilute This compound prep->dilute setup 3. Set Up Kinase Reaction (Enzyme, Substrate, Inhibitor) dilute->setup initiate 4. Initiate Reaction with ATP setup->initiate incubate 5. Incubate at 30°C initiate->incubate detect 6. Detect Phosphorylation (ELISA) incubate->detect analyze 7. Analyze Data (% Inhibition vs. pH) detect->analyze

Caption: Experimental workflow for pH-dependent activity assay of this compound.

Troubleshooting_Tree cluster_inconsistent Troubleshooting Inconsistent Results cluster_no_inhibition Troubleshooting No Inhibition start Problem Encountered inconsistent Inconsistent Results? start->inconsistent Yes no_inhibition No Inhibition? start->no_inhibition No check_ph Check Buffer pH Stability inconsistent->check_ph check_stability Assess Compound/Enzyme Stability inconsistent->check_stability check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting check_compound Verify Compound Activity (Positive Control Assay) no_inhibition->check_compound check_enzyme Verify Enzyme Activity (Positive Control Inhibitor) no_inhibition->check_enzyme check_setup Review Assay Protocol no_inhibition->check_setup

Caption: Troubleshooting decision tree for common experimental issues.

References

DBM 1285 dihydrochloride degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and prevention of DBM 1285 dihydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored at -20°C upon receipt.[1][2][3][4] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from moisture.

Q2: How should I prepare stock solutions of this compound?

A: this compound is soluble in water up to 100 mM.[1][2][4] To prepare a stock solution, it is recommended to use sterile, nuclease-free water. The powder should be fully dissolved by vortexing. For long-term use, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store stock solutions at -20°C or below.

Q3: What are the potential signs of this compound degradation?

A: While specific degradation products are not well-documented in publicly available literature, you may suspect degradation if you observe the following:

  • Changes in physical appearance: Discoloration of the solid compound or solution.

  • Reduced biological activity: A noticeable decrease in the expected inhibitory effect on the p38 MAPK pathway in your experiments.

  • Inconsistent experimental results: High variability in data between different experiments using the same stock solution.

  • Precipitation in the solution: Formation of particulates in your stock solution upon thawing or during storage.

Q4: Are there any known incompatibilities with other reagents or solvents?

A: There is limited publicly available information on the specific incompatibilities of this compound. However, as a general precaution, it is advisable to avoid strongly acidic or basic solutions and reactive chemicals unless their compatibility has been established. When preparing co-treatment solutions, it is recommended to perform a small-scale pilot experiment to check for any precipitation or other signs of incompatibility.

Troubleshooting Guides

Issue: I suspect my this compound has degraded.

This troubleshooting guide will help you to identify potential causes and take corrective actions if you suspect degradation of your this compound.

Troubleshooting Workflow

A Suspicion of DBM 1285 dihydrochloride degradation B Check for visual signs (discoloration, precipitation) A->B C Review storage and handling procedures B->C No visual signs G Contact supplier for technical support B->G Visual signs present D Perform a quality control experiment C->D Procedures were correct E Compare with a fresh stock or new batch C->E Improper handling identified D->E Reduced activity observed F Consider alternative experimental conditions D->F Activity is as expected E->G Discrepancy confirmed

Caption: Troubleshooting workflow for suspected this compound degradation.

Step 1: Visual Inspection

  • Carefully examine the solid compound and your stock solutions. Note any changes in color, clarity, or the presence of precipitates.

Step 2: Review Storage and Handling Procedures

  • Confirm that the compound has been consistently stored at -20°C.

  • Review the number of freeze-thaw cycles your stock solution has undergone. Best practice is to use aliquots to minimize this.

  • Ensure that the solvent used for reconstitution was of high purity and appropriate for your experiment.

Step 3: Perform a Quality Control Experiment

  • If you have a well-established assay where the effect of this compound is predictable (e.g., inhibition of LPS-induced TNF-α production), re-run the experiment with your current stock.

  • A significant decrease in potency compared to previous experiments may indicate degradation.

Step 4: Compare with a Fresh Stock or New Batch

  • If possible, prepare a fresh stock solution from a new vial of this compound.

  • Run a parallel experiment comparing the old and new stock solutions. If the new stock performs as expected while the old one does not, it is likely that the old stock has degraded.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 468.42 g/mol [1][2][4]
Formula C₂₁H₂₂FN₅S·2HCl[1][2][3][4]
Purity ≥98%[1][2][4]
Solubility Soluble to 100 mM in water[1][2][4]
Storage Temperature -20°C[1][2][3][4]
Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.

Objective: To determine the stability of this compound in a specific solvent and at a specific temperature over time.

Materials:

  • This compound

  • High-purity solvent (e.g., water, DMSO, cell culture medium)

  • HPLC system with a suitable column (e.g., C18)

  • Validated biological assay (e.g., p38 MAPK activity assay)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into multiple tubes. Store a control aliquot at -80°C. Place the experimental aliquots at the desired test temperature (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the test temperature and one from the -80°C control.

  • Analysis:

    • Chemical Analysis (HPLC): Analyze the samples by HPLC to quantify the remaining amount of this compound. A decrease in the peak area corresponding to the parent compound over time indicates degradation.

    • Biological Activity Assay: Test the biological activity of the stored samples using a validated assay. A decrease in the inhibitory effect of the compound will correlate with its degradation.

  • Data Analysis: Plot the percentage of remaining this compound or the percentage of biological activity against time to determine the stability profile.

Experimental Workflow for Stability Assessment

A Prepare stock solution of This compound B Aliquot into experimental and control tubes A->B C Store at test temperatures (e.g., 4°C, RT, 37°C) and -80°C (control) B->C D Collect samples at defined time points C->D E Analyze by HPLC and biological activity assay D->E F Plot remaining compound/activity vs. time E->F G Determine stability profile F->G

Caption: Workflow for assessing the stability of this compound.

Mechanism of Action

This compound is an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] This pathway is involved in cellular responses to stress and inflammation. By inhibiting p38 MAPK, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α.[1][5]

p38 MAPK Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress Stress Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression (e.g., TNF-α) MK2->GeneExpression DBM1285 This compound DBM1285->p38 TranscriptionFactors->GeneExpression

References

Validation & Comparative

A Comparative Analysis of DBM 1285 Dihydrochloride and Established TNF-alpha Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of DBM 1285 dihydrochloride, a novel small molecule inhibitor, against well-established biologic TNF-alpha inhibitors. The following sections present quantitative data, experimental methodologies, and mechanistic diagrams to facilitate an objective evaluation of these compounds.

Mechanism of Action: A Tale of Two Strategies

Established TNF-alpha inhibitors, such as adalimumab, etanercept, and infliximab, are biologic agents that directly target and neutralize TNF-alpha. In contrast, this compound represents a different therapeutic approach by inhibiting the intracellular signaling pathway responsible for TNF-alpha production.

This compound is an orally active inhibitor of TNF-alpha production that functions by suppressing the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Specifically, it blocks the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade, which is crucial for the post-transcriptional regulation of TNF-alpha.[1][2]

Biologic inhibitors like adalimumab and infliximab are monoclonal antibodies that bind to both soluble and transmembrane forms of TNF-alpha, preventing it from interacting with its receptors.[3] Etanercept is a fusion protein that acts as a decoy receptor, binding to TNF-alpha and rendering it biologically inactive.[4]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the available IC50 values for this compound and leading TNF-alpha inhibitors in various cell-based assays.

CompoundTargetCell LineIC50 ValueReference
This compound TNF-alpha production (via p38 MAPK inhibition)RAW 264.7, THP-1, Mouse Bone Marrow MacrophagesConcentration-dependent inhibition observed, specific IC50 not stated.[1][2]
Adalimumab TNF-alpha neutralizationTHP-1 Blue NF-κB reporter cells5.1 pM[5]
Etanercept TNF-alpha neutralizationL929 cellsNot explicitly stated, but showed a 1.5- to 1.75-fold increase in TNF bioactivity at low concentrations relative to TNF.[6]
Infliximab TNF-alpha neutralizationTHP-1 cellsNot explicitly stated, but significantly reduced secreted levels of bioactive TNF-alpha.[7]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay types.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound: Inhibition of TNF-alpha Production cluster_1 Biologic TNF-alpha Inhibitors: Neutralization LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates TNF_mRNA TNF-alpha mRNA MK2->TNF_mRNA stabilizes & promotes translation TNF_protein TNF-alpha Protein (Secretion) TNF_mRNA->TNF_protein DBM1285 DBM 1285 DBM1285->p38_MAPK inhibits TNF_alpha Soluble & Transmembrane TNF-alpha TNFR TNF Receptor TNF_alpha->TNFR binds Cellular_Response Pro-inflammatory Cellular Response TNFR->Cellular_Response initiates Biologics Adalimumab Etanercept Infliximab Biologics->TNF_alpha binds & neutralizes

Caption: Mechanisms of Action for DBM 1285 and Biologic TNF-alpha Inhibitors.

G cluster_0 In Vitro TNF-alpha Inhibition Assay Workflow start Seed Macrophage/Monocyte Cell Line (e.g., RAW 264.7, THP-1) pretreat Pre-treat cells with varying concentrations of Inhibitor (DBM 1285 or Biologic) start->pretreat stimulate Stimulate with LPS to induce TNF-alpha production pretreat->stimulate incubate Incubate for a defined period stimulate->incubate collect Collect cell culture supernatant incubate->collect elisa Quantify TNF-alpha levels using ELISA collect->elisa analyze Analyze data and calculate IC50 values elisa->analyze

Caption: General Experimental Workflow for In Vitro TNF-alpha Inhibition Assay.

Detailed Experimental Protocols

Inhibition of LPS-Induced TNF-alpha Production in Macrophage/Monocyte Cell Lines

This protocol is adapted from methodologies used to evaluate TNF-alpha inhibitors.[1][2]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

  • Seed cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or the respective biologic TNF-alpha inhibitor in culture media.

  • Remove the old media from the cells and add the media containing the inhibitors at various concentrations.

  • Include a vehicle control (e.g., DMSO for small molecules) and a positive control (e.g., a known p38 MAPK inhibitor like SB203580).

3. Stimulation:

  • After a pre-incubation period with the inhibitors (typically 1-2 hours), stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL to induce TNF-alpha production.

4. Incubation and Supernatant Collection:

  • Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates and carefully collect the cell culture supernatant for analysis.

5. TNF-alpha Quantification (ELISA):

  • Quantify the concentration of TNF-alpha in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody for TNF-alpha.

  • Add the collected supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader and calculate the TNF-alpha concentration based on the standard curve.

Western Blot for p38 MAPK and MK2 Phosphorylation

This protocol is used to confirm the mechanism of action of this compound.

1. Cell Lysis:

  • Following treatment with DBM 1285 and stimulation with LPS as described above, wash the cells with ice-cold PBS.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and phosphorylated MK2 (p-MK2). Also, probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound presents a promising alternative to traditional biologic TNF-alpha inhibitors by targeting the intracellular production of this key pro-inflammatory cytokine. Its mechanism of action, centered on the inhibition of the p38 MAPK/MK2 signaling pathway, offers a distinct approach to modulating TNF-alpha activity. While direct, side-by-side comparative efficacy data in the form of IC50 values is not fully available for all compounds under identical conditions, the available information suggests that this compound effectively and in a concentration-dependent manner inhibits TNF-alpha production in relevant cell models. Further studies are warranted to establish a more direct quantitative comparison with approved TNF-alpha biologics and to explore its therapeutic potential in various inflammatory disease models.

References

Probing the Synergistic Potential of DBM 1285 Dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Mechanism of Action and a Framework for Future Combination Studies

For researchers, scientists, and professionals in drug development, understanding the potential for synergistic interactions is a critical aspect of preclinical and clinical investigation. DBM 1285 dihydrochloride, a known inhibitor of tumor necrosis factor-alpha (TNF-α) production, presents an intriguing candidate for combination therapies. While current research primarily focuses on its standalone mechanism, this guide provides a comprehensive overview of its established biological activity and outlines experimental approaches to explore its synergistic effects with other compounds.

Based on available scientific literature, this compound functions as an orally active anti-inflammatory agent.[1] Its primary mechanism of action involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] Specifically, it suppresses the phosphorylation of p38 MAPK, which in turn blocks the activation of MAPK-activated protein kinase 2 (MK2). This cascade is crucial for the production of TNF-α, a key cytokine involved in inflammatory processes.[1][2] Studies have shown that this compound effectively inhibits lipopolysaccharide (LPS)-induced TNF-α secretion in macrophage and monocyte cell lineages.[1] Furthermore, its anti-inflammatory properties have been demonstrated in murine models of zymosan-induced inflammation and adjuvant-induced arthritis.[2][3]

While direct experimental data on the synergistic effects of this compound with other compounds is not yet available in the public domain, its well-defined mechanism of action provides a strong rationale for investigating potential synergistic combinations.

Potential Avenues for Synergistic Research

Given that this compound targets the p38 MAPK/TNF-α axis, it holds promise for combination therapies in various disease contexts, particularly in inflammatory disorders and cancers where this pathway is implicated. Future research could explore its synergy with:

  • Chemotherapeutic agents: Many cancers exhibit aberrant MAPK signaling. Combining this compound with standard chemotherapies could potentially enhance their efficacy and overcome drug resistance.

  • Other anti-inflammatory drugs: Pairing this compound with agents that target different inflammatory pathways could result in a more potent and comprehensive anti-inflammatory response.

  • Targeted therapies: Investigating combinations with drugs that inhibit other key signaling molecules could reveal novel therapeutic strategies for complex diseases.

Framework for Investigating Synergistic Effects

To rigorously assess the synergistic potential of this compound, a systematic experimental approach is necessary. The following protocols, adapted from established methodologies for synergy analysis, can serve as a guide for researchers.

Experimental Protocols

1. Cell Viability and Proliferation Assays:

  • Objective: To determine the cytotoxic or anti-proliferative effects of this compound alone and in combination with other compounds.

  • Methodology:

    • Culture relevant cell lines (e.g., cancer cell lines, immune cells) in 96-well plates.

    • Treat cells with a range of concentrations of this compound, the second compound, and their combinations for a specified duration (e.g., 48-72 hours).

    • Assess cell viability using assays such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, which measures metabolic activity.[4]

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound and the combinations.

2. Synergy Quantification:

  • Objective: To quantitatively determine if the observed combined effect is synergistic, additive, or antagonistic.

  • Methodology:

    • Utilize the results from the cell viability assays.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[5]

      • CI < 1: Indicates synergism.

      • CI = 1: Indicates an additive effect.

      • CI > 1: Indicates antagonism.

    • The Dose Reduction Index (DRI) can also be calculated to quantify the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.

3. Western Blot Analysis:

  • Objective: To investigate the molecular mechanisms underlying any observed synergistic effects by examining changes in key signaling proteins.

  • Methodology:

    • Treat cells with this compound, the second compound, and their combination at synergistic concentrations.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies against proteins in the p38 MAPK pathway (e.g., phospho-p38, phospho-MK2) and other relevant pathways.

    • Analyze changes in protein expression and phosphorylation to elucidate the combined effect on cellular signaling.

Visualizing the Mechanism and Experimental Workflow

To aid in the understanding of this compound's mechanism and the proposed experimental workflow, the following diagrams have been generated.

DBM1285_Mechanism cluster_extracellular Extracellular cluster_cell Macrophage/Monocyte LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Activates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_alpha TNF-α (Secretion) TNF_mRNA->TNF_alpha Translates to DBM1285 DBM 1285 dihydrochloride DBM1285->p38 Inhibits Phosphorylation

Caption: Mechanism of this compound in inhibiting TNF-α production.

Synergy_Workflow start Start: Hypothesis of Synergy cell_culture Cell Culture (e.g., Cancer or Immune Cells) start->cell_culture treatment Treatment: - this compound - Compound X - Combination cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 IC50 Determination viability->ic50 ci_analysis Combination Index (CI) Analysis ic50->ci_analysis synergy_result Synergistic? (CI < 1) ci_analysis->synergy_result western_blot Mechanism Study: Western Blot for Signaling Pathways synergy_result->western_blot Yes end Conclusion on Synergistic Effect synergy_result->end No/Additive/Antagonistic western_blot->end

Caption: Experimental workflow for assessing synergistic effects.

References

independent verification of DBM 1285 dihydrochloride research findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of DBM 1285 Dihydrochloride: Comparative Efficacy in TNF-α Inhibition

For researchers and drug development professionals investigating inflammatory pathways, this compound has emerged as a noteworthy orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. This guide provides an independent verification of its research findings, offering a comparative analysis with other established p38 MAPK inhibitors and detailing the experimental frameworks used to validate these observations.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of p38 MAPK, a critical step in the cascade that leads to the production of pro-inflammatory cytokines, most notably TNF-α. This mechanism is shared with a class of compounds known as p38 MAPK inhibitors, which are of significant interest in the development of therapeutics for inflammatory diseases.

Below is a diagram illustrating the signaling pathway and the point of intervention for DBM 1285 and its alternatives.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Translation DBM1285 DBM 1285 & Alternatives (p38 MAPK Inhibitors) DBM1285->p38_MAPK Inhibits

p38 MAPK signaling pathway and inhibition.

Comparative Analysis of p38 MAPK Inhibitors

The efficacy of this compound is best understood in the context of other well-characterized p38 MAPK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for TNF-α production for DBM 1285 and several alternatives. It is important to note that these values are derived from various studies and experimental conditions may differ.

CompoundIC50 (TNF-α Inhibition)Cell TypeStimulantReference
This compound Not explicitly quantified in searchesMacrophages/MonocytesLPS[1][2][3]
SB203580~1-25 µM (inhibition range)Mouse CD4+ T cellsTNF[4][5][6]
BIRB 796 (Doramapimod)18 nMTHP-1 cellsLPS[7][8][9]
Ralimetinib (LY2228820)5.2 nMMurine peritoneal macrophagesLPS[10]
Losmapimod0.1 µMHuman PBMCsLPS[11]

Experimental Protocols

The validation of this compound's activity relies on a series of well-established experimental protocols. Below are methodologies for key assays used to characterize p38 MAPK inhibitors.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory effect of a compound.

Objective: To quantify the inhibition of p38 MAPK activity by this compound.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant active p38α kinase, a specific substrate (e.g., ATF-2), and varying concentrations of the inhibitor (DBM 1285) or a vehicle control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P or in a system that generates a luminescent signal proportional to ADP production). The mixture is incubated at 30°C for a specified time.

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • Luminescent Assay: An ADP-Glo™ Kinase Assay can be used where the amount of ADP produced is quantified through a series of enzymatic reactions that generate light.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of TNF-α Production

This assay assesses the ability of an inhibitor to block the production of TNF-α in a cellular context.

Objective: To determine the potency of this compound in inhibiting LPS-induced TNF-α secretion from macrophages.

Methodology:

  • Cell Culture: Macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: TNF-α production is induced by adding Lipopolysaccharide (LPS) to the cell cultures.

  • Sample Collection: After a defined incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

  • Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Western Blot Analysis of p38 MAPK Phosphorylation

This technique is used to visualize the phosphorylation status of p38 MAPK within cells, providing direct evidence of inhibitor activity.

Objective: To confirm that this compound inhibits the phosphorylation of p38 MAPK in cells.

Methodology:

  • Cell Treatment: Cells are treated with an activator of the p38 MAPK pathway (e.g., anisomycin or LPS) in the presence or absence of this compound.

  • Cell Lysis: Cells are lysed to extract total protein, ensuring the use of phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.

  • Normalization: To ensure that any observed decrease in p-p38 is not due to variations in the total amount of the protein, the membrane is often stripped and re-probed with an antibody that detects total p38 MAPK. The intensity of the p-p38 band is then normalized to the intensity of the total p38 band.

The following diagram outlines a typical experimental workflow for evaluating a p38 MAPK inhibitor.

G cluster_workflow Experimental Workflow for p38 MAPK Inhibitor Evaluation start Start in_vitro In Vitro Kinase Assay (IC50 determination) start->in_vitro cellular Cell-Based Assays (TNF-α Inhibition, p-p38 Western Blot) in_vitro->cellular in_vivo In Vivo Animal Models (e.g., LPS challenge, Arthritis model) cellular->in_vivo end End in_vivo->end

Workflow for p38 MAPK inhibitor analysis.

Conclusion

The available research findings independently verify that this compound is a potent inhibitor of TNF-α production through the targeted inhibition of the p38 MAPK signaling pathway. Its mechanism of action is consistent with other well-established p38 MAPK inhibitors. For researchers in drug development, this compound represents a valuable tool for investigating inflammatory processes and holds potential for further therapeutic development. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of this and other similar compounds.

References

Navigating the Selectivity of p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals targeting inflammatory diseases and cancer, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling node. DBM 1285 dihydrochloride has emerged as a potent inhibitor of this pathway, primarily by targeting p38 MAPK and subsequently reducing the production of pro-inflammatory cytokines like TNF-α. However, a crucial aspect of characterizing any kinase inhibitor is understanding its cross-reactivity profile to anticipate potential off-target effects and ensure the validity of experimental results.

This guide provides a comparative overview of this compound in the context of other well-characterized p38 MAPK inhibitors. While direct, publicly available cross-reactivity data for this compound is limited, this document aims to offer a framework for comparison by examining the selectivity of widely used alternative compounds. The experimental data presented for these alternatives underscores the importance of comprehensive kinase profiling.

Comparative Analysis of p38 MAPK Inhibitor Selectivity

The following table summarizes the inhibitory activity and selectivity of several p38 MAPK inhibitors against their primary target and a selection of common off-targets. It is important to note that no specific cross-reactivity data for this compound has been published in the reviewed literature. The data for the alternative compounds are provided to illustrate the typical selectivity profiles of inhibitors targeting this kinase.

CompoundPrimary Target(s)IC50/Kd (Primary Target)Key Off-TargetsIC50/Ki (Off-Targets)
This compound p38 MAPKData not availableData not availableData not available
SB203580 p38α, p38β~50-100 nM (IC50)JNK2, JNK3, CK1, GRK2μM range
VX-745 (Neflamapimod) p38α9 nM (IC50), 2.8 nM (Kd)[1][2]p38β, ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, YES[2]220 nM (p38β, Ki)[3], <10 μM for others[2]
BIRB-796 (Doramapimod) p38α, p38β, p38γ, p38δ38-520 nM (IC50)[4][5]JNK2α2, c-Raf-1[6]98 nM (JNK2α2), 1.4 μM (c-Raf-1)

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating kinase inhibitor cross-reactivity.

p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Receptors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines TNFR TNFR Cytokines->TNFR Stress Stress ASK1 ASK1 Stress->ASK1 TAK1 TAK1 TLR4->TAK1 TNFR->TAK1 MKK3 MKK3 TAK1->MKK3 MKK6 MKK6 ASK1->MKK6 p38_MAPK p38 MAPK MKK3->p38_MAPK MKK6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors TNFa_Production TNF-α Production MK2->TNFa_Production Inflammation Inflammation Transcription_Factors->Inflammation TNFa_Production->Inflammation DBM_1285 DBM 1285 dihydrochloride DBM_1285->p38_MAPK Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Profiling Workflow Start Test Compound (e.g., DBM 1285) Primary_Assay Primary Target Assay (p38 MAPK) Start->Primary_Assay Kinase_Panel Broad Kinase Panel Screen (e.g., >300 kinases) Primary_Assay->Kinase_Panel Data_Analysis Data Analysis (Determine IC50 values) Kinase_Panel->Data_Analysis Hit_Validation Hit Validation & Secondary Assays Data_Analysis->Hit_Validation Cellular_Assay Cell-Based Assays (Target Engagement) Hit_Validation->Cellular_Assay Selectivity_Profile Selectivity Profile & Off-Target Identification Cellular_Assay->Selectivity_Profile

References

A Head-to-Head Examination of DBM 1285 Dihydrochloride and Structurally Similar p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DBM 1285 dihydrochloride, a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, and other notable small molecules targeting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison supported by available experimental data to inform preclinical and clinical research decisions.

Introduction to this compound and the p38 MAPK Pathway

This compound is an orally active anti-inflammatory compound that inhibits the production of TNF-α.[1] Its mechanism of action is centered on the suppression of the p38 MAPK signaling pathway.[1] The p38 MAPK cascade is a critical regulator of inflammatory responses, and its activation by cellular stressors and pro-inflammatory cytokines leads to the downstream production of key inflammatory mediators, including TNF-α.[2][3] By inhibiting p38 MAPK, this compound effectively blocks this inflammatory cascade.

This guide will compare this compound with other well-documented p38 MAPK inhibitors, namely BIRB-796, VX-702, and SCIO-469. Due to the limited availability of direct head-to-head studies, this comparison will rely on data from individual studies, presenting the findings in a standardized format to facilitate objective assessment.

Comparative Analysis of In Vitro Efficacy

The in vitro potency of p38 MAPK inhibitors is a key determinant of their therapeutic potential. The following table summarizes the inhibitory activity of this compound and its counterparts against p38 MAPK and lipopolysaccharide (LPS)-induced TNF-α production in cellular assays.

CompoundAssayCell LineIC50 / InhibitionReference
This compound p38 MAPK enzymatic activity-Direct inhibition confirmed[1][4]
LPS-induced TNF-α secretionMouse bone marrow macrophagesConcentration-dependent inhibition[1]
LPS-induced TNF-α secretionTHP-1 cellsConcentration-dependent inhibition[1]
LPS-induced TNF-α secretionRAW 264.7 cellsConcentration-dependent inhibition[1]
BIRB-796 (Doramapimod) p38α MAPK-IC50 = 38 nM[5]
p38β MAPK-IC50 = 65 nM[5]
p38γ MAPK-IC50 = 200 nM[5]
p38δ MAPK-IC50 = 520 nM[5]
TNF-α productionTHP-1 cellsEC50 = 18 nM[6]
VX-702 p38 MAPK-Data not publicly available-
SCIO-469 TNF-α, IL-1β, COX-2 synthesis-Blocks synthesis[7]

In Vivo Efficacy in Preclinical Models

Preclinical animal models are crucial for evaluating the in vivo therapeutic effects of these inhibitors. The data below highlights the performance of this compound and BIRB-796 in rodent models of inflammation and arthritis.

CompoundAnimal ModelKey FindingsReference
This compound LPS-induced TNF-α in miceInhibited increase in plasma TNF-α[1]
Zymosan-induced inflammation in miceSuppressed inflammation[1]
Adjuvant-induced arthritis in miceSuppressed arthritis[1][4]
BIRB-796 (Doramapimod) LPS-stimulated TNF-α synthesis in mice65% inhibition at 10 mg/kg (oral)[6]
Collagen-induced arthritis in B10.RIII mice63% inhibition of arthritis severity at 30 mg/kg qd (oral)[6]

Clinical Trial Outcomes

Several p38 MAPK inhibitors have advanced to clinical trials, providing valuable insights into their efficacy and safety in humans. A summary of the clinical findings for BIRB-796, VX-702, and SCIO-469 is presented below. To date, this compound has not been extensively reported in human clinical trials in the available literature.

CompoundIndicationKey OutcomesReference
BIRB-796 (Doramapimod) Crohn's DiseaseNo evidence of clinical efficacy compared to placebo. Transient decrease in C-reactive protein.[8]
VX-702 Rheumatoid ArthritisModest clinical efficacy that did not reach statistical significance. Transient suppression of inflammatory biomarkers.[9]
SCIO-469 Rheumatoid ArthritisNo significant difference in ACR20 responses compared to placebo. Transient effect on acute-phase reactants.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inhibitors Inhibitors Stress_Stimuli Stress Stimuli (LPS, Cytokines) Receptor Receptor Stress_Stimuli->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation MK2 MK2 p38_MAPK->MK2 Activation TNF_alpha_mRNA TNF-α mRNA MK2->TNF_alpha_mRNA Stabilization TNF_alpha_Protein TNF-α Protein (Secretion) TNF_alpha_mRNA->TNF_alpha_Protein Translation DBM_1285 DBM 1285 DBM_1285->p38_MAPK Other_p38_Inhibitors BIRB-796, VX-702, SCIO-469 Other_p38_Inhibitors->p38_MAPK

Caption: The p38 MAPK signaling pathway and points of inhibition.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. LPS Stimulation Cell_Culture->Stimulation Inhibitor_Treatment 3. Treatment with DBM 1285 or Comparator Stimulation->Inhibitor_Treatment TNF_alpha_Assay 4. TNF-α Measurement (ELISA) Inhibitor_Treatment->TNF_alpha_Assay Animal_Model 1. Animal Model of Inflammation/Arthritis Inhibitor_Admin 2. Oral Administration of DBM 1285 or Comparator Animal_Model->Inhibitor_Admin Endpoint_Analysis 3. Endpoint Analysis (e.g., Plasma TNF-α, Arthritis Score) Inhibitor_Admin->Endpoint_Analysis

Caption: A typical experimental workflow for evaluating p38 MAPK inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future comparative studies, the following are detailed methodologies for key experiments cited in this guide.

In Vitro p38 MAPK Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of a compound on p38 MAPK activity.

  • Materials: Recombinant active p38 MAPK enzyme, specific substrate (e.g., ATF2), ATP, assay buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the p38 MAPK enzyme, its substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specified period.

    • Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP generated) using the detection system.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based LPS-Induced TNF-α Production Assay
  • Objective: To measure the ability of a compound to inhibit the production of TNF-α in a cellular context.

  • Materials: Macrophage/monocyte cell line (e.g., RAW 264.7, THP-1) or primary cells, cell culture medium, lipopolysaccharide (LPS), test compound, and an ELISA kit for TNF-α.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for a specified period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of TNF-α production.

In Vivo Model of Adjuvant-Induced Arthritis
  • Objective: To evaluate the anti-inflammatory and anti-arthritic efficacy of a compound in a rodent model of rheumatoid arthritis.

  • Materials: Laboratory rats or mice, Complete Freund's Adjuvant (CFA), test compound, and calipers for measuring paw volume.

  • Procedure:

    • Induce arthritis by injecting CFA into the subplantar region of one hind paw.

    • On a predetermined schedule (prophylactic or therapeutic), administer the test compound or vehicle control orally.

    • Monitor the development of arthritis by measuring paw volume and assigning a clinical arthritis score at regular intervals.

    • At the end of the study, collect blood for biomarker analysis (e.g., TNF-α) and tissues for histological evaluation of joint inflammation and damage.

    • Compare the treatment groups to the vehicle control group to assess the efficacy of the compound.

Conclusion

This compound demonstrates potent inhibition of TNF-α production through the p38 MAPK signaling pathway in preclinical models. While direct comparative data with other clinical-stage p38 MAPK inhibitors is scarce, the available evidence suggests that this class of molecules holds therapeutic promise for inflammatory diseases. However, the translation of preclinical efficacy to clinical success has been challenging, as evidenced by the outcomes of trials with BIRB-796, VX-702, and SCIO-469. Future head-to-head studies are warranted to definitively position this compound within the landscape of p38 MAPK inhibitors and to better predict its clinical potential.

References

Assessing the Specificity of DBM 1285 Dihydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory diseases, the specificity of a kinase inhibitor is a critical determinant of its utility and potential for therapeutic success. This guide provides a detailed comparison of DBM 1285 dihydrochloride, a known inhibitor of Tumor Necrosis Factor-α (TNF-α) production, with other well-established p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. By presenting available quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to offer an objective assessment of DBM 1285's specificity.

This compound has been identified as a potent, orally active inhibitor of TNF-α production.[1] Its mechanism of action involves the direct inhibition of p38 MAPK, a key kinase in the signaling cascade that leads to the post-transcriptional regulation of TNF-α.[1] To properly evaluate its specificity, it is essential to compare its activity against its primary target with its activity against other kinases. This guide places DBM 1285 in context with prominent alternative p38 MAPK inhibitors: Doramapimod (BIRB 796), SB203580, and Losmapimod.

Quantitative Comparison of Inhibitor Specificity

Inhibitor Target Kinase IC50 (nM) Kᵢ / Kₐ (nM) Comments
This compound p38 MAPKDirectly inhibits enzymatic activity[1]-Specific IC50 value against p38 or a wider kinase panel is not specified in the primary literature.[1]
TNF-α Production (LPS-induced)Concentration-dependent inhibition[1]-Inhibits post-transcriptionally via the p38/MK2 pathway.[1]
Doramapimod (BIRB 796) p38α38[2][3]0.1 (Kₐ)[2]High-affinity, pan-p38 inhibitor.[2][3]
p38β65[2][3]-
p38γ200[2][3]-
p38δ520[2][3]-
JNK298[4]-Shows some activity against JNK2.[4]
c-Raf-11400[4]-Weak inhibition of c-Raf-1.[4]
B-Raf83[2]-Also inhibits B-Raf.[2]
SB203580 p38α (SAPK2a)50[5]-Selective for p38α and p38β isoforms.[5]
p38β (SAPK2b)500[5]-
LCK, GSK-3β, PKBα--Displays 100-500-fold selectivity over these kinases.[5]
RIPK246-An identified off-target kinase.[6]
Losmapimod p38α-0.0079 (pKi=8.1)[7]Selective and potent inhibitor of p38α and p38β.[7]
p38β-0.025 (pKi=7.6)[7]
TNF-α Production (LPS-induced in PBMC)100-Cellular functional activity.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for assessment, the following diagrams are provided.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylation TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilization & Translation Transcription Transcription TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein DBM1285 DBM 1285 DBM1285->p38_MAPK Inhibition

p38 MAPK signaling pathway for TNF-α production.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified p38α Kinase - Kinase Buffer - Substrate (e.g., ATF2) - ATP ([γ-32P]ATP or cold ATP) - Test Inhibitor (DBM 1285) start->reagents incubation Incubate Kinase with Inhibitor (Varying Concentrations) reagents->incubation reaction Initiate Kinase Reaction (Add Substrate/ATP Mix) incubation->reaction terminate Terminate Reaction (e.g., Add SDS-PAGE Buffer) reaction->terminate detection Detect Substrate Phosphorylation (Autoradiography, Luminescence, etc.) terminate->detection analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 Value detection->analysis end End analysis->end

Generalized workflow for an in vitro kinase assay.

TNF_Assay_Workflow start Start cell_culture Culture Macrophages/Monocytes (e.g., RAW 264.7, THP-1) start->cell_culture pre_incubation Pre-incubate Cells with Inhibitor (Varying Concentrations of DBM 1285) cell_culture->pre_incubation stimulation Stimulate Cells with LPS (Lipopolysaccharide) pre_incubation->stimulation incubation Incubate for 18-24 hours stimulation->incubation supernatant Collect Cell Supernatant incubation->supernatant elisa Measure TNF-α Concentration (ELISA) supernatant->elisa analysis Data Analysis: Plot [TNF-α] vs. [Inhibitor] Calculate IC50 Value elisa->analysis end End analysis->end

Workflow for a cellular TNF-α secretion assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.

Objective: To determine the IC50 value of this compound against p38 MAPK.

Materials:

  • Purified, active p38α kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Specific substrate (e.g., recombinant ATF2)

  • ATP (radiolabeled [γ-³²P]ATP for autoradiography or unlabeled ATP for luminescence-based assays like ADP-Glo™)

  • This compound and other test compounds, serially diluted in DMSO

  • 96-well assay plates

  • Phosphocellulose paper or other capture medium (for radiolabeled assay)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the purified p38α kinase to each well.

  • Add the diluted inhibitor solutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction. For a radiolabeled assay, this involves spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For an ADP-Glo™ assay, a reagent is added to stop the reaction and measure ADP production.

  • Quantify the amount of substrate phosphorylation. This is done by measuring radioactivity with a scintillation counter or luminescence with a plate reader.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cellular TNF-α Secretion Assay

This cell-based assay measures the ability of an inhibitor to block the production and secretion of the pro-inflammatory cytokine TNF-α in response to a stimulus.

Objective: To determine the cellular potency (IC50) of this compound in inhibiting LPS-induced TNF-α secretion from macrophages.

Materials:

  • Macrophage/monocyte cell line (e.g., RAW 264.7, THP-1, or primary bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and other test compounds, serially diluted

  • 96-well cell culture plates

  • Human or mouse TNF-α ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader for ELISA

Procedure:

  • Seed the macrophage cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer’s instructions.

  • Calculate the percentage of TNF-α secretion inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and use nonlinear regression to determine the IC50 value.

Conclusion

This compound is an effective inhibitor of TNF-α production, acting through the direct inhibition of the p38 MAPK/MK2 signaling pathway.[1] While its potency in cellular assays is established, a comprehensive assessment of its kinase selectivity against a broad panel, similar to what is available for compounds like Doramapimod (BIRB 796) and SB203580, is not publicly documented. Doramapimod, for instance, shows high affinity for all p38 isoforms but also inhibits B-Raf and JNK2 at nanomolar concentrations.[2][4] SB203580 is selective for p38α/β but has known off-targets like RIPK2.[5][6] For researchers to confidently attribute a cellular phenotype solely to the inhibition of p38 MAPK, using a compound with a well-defined and narrow selectivity profile is paramount. While DBM 1285 shows clear on-target activity within the p38 pathway, further investigation into its broader kinome profile would be highly beneficial for its application as a specific chemical probe. Researchers should consider the data presented here when selecting an appropriate p38 MAPK inhibitor for their specific experimental needs, weighing the known on-target potency against the potential for off-target effects.

References

Safety Operating Guide

Prudent Disposal of DBM 1285 Dihydrochloride in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the safe disposal of the TNF-α production inhibitor, DBM 1285 dihydrochloride. This document outlines essential safety and logistical information, providing procedural guidance in the absence of a specific Safety Data Sheet (SDS).

This compound, with the chemical formula C₂₁H₂₂FN₅S·2HCl, is a p38 MAPK inhibitor that suppresses the production of TNF-α.[2][3] Its biological activity warrants that it be treated as a potentially hazardous substance. Unused or waste this compound should not be disposed of in general laboratory trash or flushed down the drain.

Recommended Disposal Procedure

The following step-by-step procedure is a general guideline for the disposal of this compound and should be adapted to comply with local, state, and federal regulations, as well as the specific policies of your institution's Environmental Health and Safety (EHS) department.

  • Consult Institutional Guidelines: Before initiating any disposal process, contact your institution's EHS department. They will provide specific instructions for the disposal of research-grade, bioactive small molecules and may have a protocol for compounds lacking a formal SDS.

  • Waste Collection:

    • Collect all waste materials containing this compound, including pure compound, contaminated personal protective equipment (PPE), and any solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. Given its dihydrochloride salt form, a high-density polyethylene (HDPE) container is a suitable choice.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Bioactive Small Molecule," "TNF-α Inhibitor").

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic. The storage area should be cool and dry.

  • Arrange for Pickup and Disposal: Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste. Disposal will likely be through high-temperature incineration by a licensed hazardous waste management company.

Quantitative Data and Precautionary Measures

In the absence of a specific SDS, quantitative data regarding toxicity and environmental hazards are not available. The following table summarizes general precautionary measures for handling and disposal.

ParameterGuidelineSource of Guidance
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses or goggles, and a lab coat should be worn at all times when handling the compound or its waste.General Laboratory Safety Protocols
Waste Container Labeling Clearly label with "Hazardous Waste," "this compound," and any known hazards.Institutional EHS Guidelines
Waste Segregation Segregate from other waste streams, particularly strong oxidizing agents and bases.General Chemical Safety Principles
Spill Management In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), collect it in a sealed container, and dispose of it as hazardous waste.General Laboratory Safety Protocols

Experimental Protocols

As this document pertains to disposal, detailed experimental protocols for the use of this compound are not provided. Researchers using this compound should develop their own risk assessments and experimental protocols in consultation with their institution's safety committees.

Logical Workflow for Disposal of a Research Chemical without an SDS

The following diagram illustrates the decision-making process for the proper disposal of a research chemical for which a specific Safety Data Sheet is not available.

Disposal_Workflow start Start: Need to dispose of This compound waste sds_check Is a manufacturer-provided Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a potentially hazardous substance. sds_check->sds_no No end End: Proper Disposal sds_yes->end consult_ehs Consult Institutional Environmental Health & Safety (EHS) Department sds_no->consult_ehs collect_waste Collect waste in a labeled, sealed, and compatible container. consult_ehs->collect_waste segregate_waste Segregate from other waste streams. collect_waste->segregate_waste store_waste Store in a designated, secure, and ventilated area. segregate_waste->store_waste pickup Arrange for EHS pickup and licensed disposal. store_waste->pickup pickup->end

Disposal workflow for a chemical lacking a specific SDS.

It is the responsibility of the researcher to ensure that all chemical waste is handled and disposed of in a manner that is safe for themselves, their colleagues, and the environment. Always err on the side of caution when dealing with new or uncharacterized compounds.

References

Personal protective equipment for handling DBM 1285 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Precautionary Overview

DBM 1285 dihydrochloride is a research chemical and a p38 MAPK inhibitor. As with any compound with limited toxicological data, it should be handled with a high degree of caution. Assume the compound is hazardous and take all necessary precautions to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended when there is a significant risk of splashes, especially when handling larger quantities or preparing stock solutions.
Hand Protection Chemical-resistant glovesNitrile or neopreneProtects skin from direct contact. Double gloving is recommended when handling the solid compound or concentrated solutions.
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

3.1. Receiving and Unpacking

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (lab coat, safety glasses, and gloves) before opening the package.

  • Open the package in a designated area, preferably within a chemical fume hood.

  • Verify that the container is sealed and the label matches the order information.

  • Log the receipt of the chemical in the laboratory inventory.

3.2. Storage

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from incompatible materials (strong oxidizing agents).

  • The storage area should be clearly labeled with a hazard warning sign.

3.3. Weighing and Preparation of Stock Solutions

  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Wear all recommended PPE, including double gloves and respiratory protection if not in a fume hood.

  • Use a dedicated, clean spatula and weighing vessel.

  • Tare the balance with the weighing vessel before adding the compound.

  • Carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

  • Close the primary container immediately after weighing.

  • To prepare a stock solution, add the solvent to the vessel containing the pre-weighed compound. Ensure the solvent is appropriate for the intended experiment.

  • Cap the vessel and mix by vortexing or sonication until the compound is fully dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

3.4. Experimental Use

  • When using the stock solution, wear appropriate PPE.

  • Perform all dilutions and additions to experimental systems within a fume hood or on a bench with appropriate spill containment.

  • Avoid direct contact with the skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • Collect any unused solid this compound in a designated, labeled hazardous waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should also be disposed of in this container.

  • Liquid Waste:

    • Collect all unused stock solutions and experimental waste containing this compound in a sealed, labeled hazardous waste container.

    • Do not pour any solutions down the drain.

  • Decontamination:

    • Clean all contaminated surfaces (e.g., balance, fume hood sash, benchtops) with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

    • Dispose of the cleaning materials as solid hazardous waste.

  • Waste Pickup:

    • Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's EHS department.

Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receive Receive & Inspect Store Store Appropriately Receive->Store PPE Wear Appropriate PPE Receive->PPE Weigh Weigh Solid in Fume Hood Store->Weigh Prepare Prepare Stock Solution Weigh->Prepare Weigh->PPE Experiment Perform Experiment Prepare->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste Experiment->PPE Dispose Dispose via EHS Collect_Waste->Dispose Collect_Waste->PPE Emergency Emergency Procedures Ready

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DBM 1285 dihydrochloride
Reactant of Route 2
Reactant of Route 2
DBM 1285 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.